molecular formula C10H9NOS B1305949 (2-Phenylthiazol-4-yl)methanol CAS No. 23780-13-4

(2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949
CAS No.: 23780-13-4
M. Wt: 191.25 g/mol
InChI Key: HNFDKPSDOQRBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylthiazol-4-yl)methanol (CAS 23780-13-4) is a chemical compound with the molecular formula C 10 H 9 NOS and a molecular weight of 191.25 g/mol. This organosulfur compound features a thiazole ring, a versatile heterocycle prevalent in medicinal chemistry, substituted with a phenyl group and a hydroxymethyl group . As a thiazole derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery research. The thiazole ring is a privileged scaffold in pharmacology, known for contributing to a wide spectrum of biological activities . Thiazole-containing compounds are frequently explored for their potential as antimicrobial , antifungal , and anticancer agents . Furthermore, specific thiazole derivatives have been designed and synthesized as potent tyrosinase inhibitors, which are relevant in the development of anti-melanogenic and skin-whitening agents . The structural features of this compound make it a versatile precursor for generating novel compounds for such biochemical applications. Handling and Safety: This compound is classified as hazardous. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated place. Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFDKPSDOQRBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380110
Record name (2-phenylthiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23780-13-4
Record name (2-phenylthiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-2-phenyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Phenylthiazol-4-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group at the 4-position. The thiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, drawing from available data and established chemical principles.

Chemical Properties and Structure

This compound, with the CAS number 23780-13-4, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1][2]
CAS Number 23780-13-4[1][2]
Melting Point 65 °C[1]
Boiling Point (Predicted) 372.2 ± 34.0 °C[1]
Density (Predicted) 1.264 ± 0.06 g/cm³[1]
pKa (Predicted) 13.14 ± 0.10[1]
SMILES OCc1csc(n1)c2ccccc2[3]
InChI InChI=1S/C10H9NOS/c12-7-9-6-13-10(11-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Structural Elucidation

The structure of this compound consists of a central five-membered thiazole ring. A phenyl group is attached at the 2-position, and a methanol group (-CH₂OH) is at the 4-position. While a definitive crystal structure is not publicly available, the connectivity is confirmed by its IUPAC name and SMILES notation.

Synthesis

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a thioamide (thiobenzamide) with an α-haloketone bearing a protected or precursor to the hydroxymethyl group.

A likely laboratory-scale synthesis would involve the reduction of a more stable precursor, such as the corresponding carboxylic acid or its ester. For instance, ethyl 2-phenylthiazole-4-carboxylate can be reduced to this compound. A similar methodology has been described for the synthesis of the related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, which utilizes lithium aluminium hydride (LiAlH₄) for the reduction of the ethyl ester.[4]

Experimental Protocol: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate (Hypothetical)

This protocol is based on the synthesis of a structurally related compound and represents a viable method for the preparation of this compound.

Materials:

  • Ethyl 2-phenylthiazole-4-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate in anhydrous THF is prepared.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of lithium aluminium hydride in anhydrous THF is added dropwise to the stirred solution of the ester.

  • The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10% aqueous solution of sodium carbonate at 0 °C.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Synthesis_Workflow start Start ester Ethyl 2-phenylthiazole-4-carboxylate in Anhydrous THF start->ester reaction Reaction at 0 °C ester->reaction lah LiAlH4 in Anhydrous THF lah->reaction quench Quench with 10% Na2CO3 Solution reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis of this compound.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the thiazole ring, the methylene group, and the hydroxyl group.

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm).

  • Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms in the phenyl and thiazole rings, as well as the methylene carbon.

  • Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).

  • Thiazole Carbons: Signals characteristic of the thiazole ring carbons.

  • Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

  • C=N and C=C Stretch (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.25 g/mol ). The fragmentation pattern would likely involve the loss of the hydroxymethyl group or cleavage of the thiazole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 2-phenylthiazole derivatives has attracted significant interest in drug discovery.

  • Antifungal Activity: Many 2-phenylthiazole derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] This suggests that this compound could be a scaffold for the development of new antifungal agents.

  • Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[3] This indicates the potential of the 2-phenylthiazole core in the design of novel anticancer drugs.

  • Platelet Aggregation Inhibition: A patent has disclosed the use of this compound in the synthesis of protease-activated receptor 4 (PAR4) antagonists, which are inhibitors of platelet aggregation and have potential applications in the treatment of thromboembolic disorders.

The potential biological activities of this compound and its derivatives warrant further investigation to elucidate their mechanisms of action and therapeutic potential.

Potential_Applications compound This compound Scaffold antifungal Antifungal Agents (CYP51 Inhibition) compound->antifungal anticancer Anticancer Agents compound->anticancer antiplatelet Antiplatelet Agents (PAR4 Antagonism) compound->antiplatelet

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

This compound is a molecule of interest due to its thiazole core, a privileged structure in medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly accessible literature, its synthesis can be approached through established methods like the Hantzsch synthesis or reduction of corresponding esters. The predicted spectroscopic characteristics provide a basis for its identification and characterization. The known biological activities of related 2-phenylthiazole derivatives highlight the potential of this compound as a valuable building block for the development of new therapeutic agents, particularly in the areas of antifungal, anticancer, and antiplatelet therapy. Further research is warranted to fully explore its chemical and biological properties.

References

An In-depth Technical Guide to (2-Phenylthiazol-4-yl)methanol (CAS: 23780-13-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a core structure comprised of a phenyl ring attached to a thiazole ring, which is further substituted with a hydroxymethyl group. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 2-phenylthiazole motif in a variety of biologically active molecules. This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound and its derivatives, serving as a technical resource for professionals in drug discovery and development. While specific experimental data for the title compound is limited in publicly accessible literature, this guide consolidates available information and provides representative data and protocols based on closely related analogues.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 23780-13-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Appearance Solid, crystalline powder[1]
Melting Point 65 °C[1]
Boiling Point (Predicted) 372.2 ± 34.0 °C
Density (Predicted) 1.264 ± 0.06 g/cm³
Solubility Soluble in methanol and other common organic solvents.Inferred from synthesis protocols
Storage Sealed in a dry environment at 2-8°C.

Spectroscopic Data (Representative)

2.1. ¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound in CDCl₃ would be expected to show the following signals:

  • Aromatic Protons (Phenyl Group): Multiplets in the range of δ 7.3-8.0 ppm.

  • Thiazole Proton: A singlet around δ 7.1-7.3 ppm.

  • Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to display signals corresponding to:

  • Aromatic Carbons (Phenyl and Thiazole): Peaks in the range of δ 115-170 ppm.

  • Methylene Carbon (-CH₂OH): A peak around δ 60-65 ppm.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191.04, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and effective method involves the reduction of a suitable carbonyl precursor, such as an ester or an aldehyde.

3.1. Synthesis via Reduction of Ethyl 2-Phenylthiazole-4-carboxylate

This two-step process involves the Hantzsch thiazole synthesis followed by ester reduction.

Step 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

This step involves the condensation of thiobenzamide with ethyl bromopyruvate.

  • Experimental Protocol:

    • Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

    • Add ethyl bromopyruvate (1 equivalent) to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate to this compound

  • Experimental Protocol:

    • Suspend a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.

    • Slowly add a solution of ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in dry THF to the cooled suspension.

    • Allow the reaction to stir at 0°C for a short period and then warm to room temperature, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction Thiobenzamide Thiobenzamide Condensation Condensation (Reflux in Ethanol) Thiobenzamide->Condensation Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Condensation Ethyl_2_phenylthiazole_4_carboxylate Ethyl 2-phenylthiazole- 4-carboxylate Condensation->Ethyl_2_phenylthiazole_4_carboxylate Reduction Reduction Ethyl_2_phenylthiazole_4_carboxylate->Reduction LiAlH4 LiAlH₄ in THF LiAlH4->Reduction Target_Compound This compound Reduction->Target_Compound G cluster_pathway Chitin Biosynthesis Pathway Compound This compound Derivative Chitin_Synthase Chitin Synthase Compound->Chitin_Synthase Inhibits Chitin_Synthesis Chitin Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Fungal_Growth Inhibition of Fungal Growth Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Cell_Wall Fungal Cell Wall Integrity Chitin_Synthesis->Cell_Wall Maintains Cell_Wall->Fungal_Growth Leads to UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase

References

An In-depth Technical Guide on the Potential Mechanisms of Action of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for (2-Phenylthiazol-4-yl)methanol is limited in publicly available scientific literature. This guide synthesizes information from studies on structurally related 2-phenylthiazole derivatives to infer potential mechanisms of action, biological targets, and signaling pathways. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, suggesting a wide range of potential pharmacological activities for its derivatives.[1][2] This document explores the plausible mechanisms of action of this compound by examining the established biological activities of analogous compounds. The primary putative mechanisms include antifungal, anti-inflammatory, anticancer, and enzyme inhibitory activities.

Potential Mechanisms of Action and Biological Targets

Based on the body of research on 2-phenylthiazole derivatives, the following mechanisms of action are proposed for this compound:

1. Antifungal Activity via CYP51 Inhibition

A significant number of 2-phenylthiazole derivatives have been identified as potent antifungal agents.[3][4] The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[6]

  • Signaling Pathway: Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function.

CYP51_Inhibition_Pathway Thiazole This compound (putative) Intermediates Intermediates Thiazole->Intermediates Inhibition Lanosterol Lanosterol

2. Tyrosinase Inhibition

Several studies have reported the capacity of thiazole derivatives to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[7][8][9] Tyrosinase inhibitors are of significant interest for their potential applications in cosmetics as skin-lightening agents and in the treatment of hyperpigmentation disorders. The mechanism often involves competitive or non-competitive inhibition of the enzyme's active site.[8][10]

  • Signaling Pathway: By inhibiting tyrosinase, the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone is blocked, thereby reducing the production of melanin.

Tyrosinase_Inhibition_Pathway cluster_Melanogenesis Melanogenesis Pathway LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further reactions Thiazole This compound (putative) Thiazole->LDOPA Inhibition Thiazole->Dopaquinone Inhibition

3. Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties.[11][12][13] The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[11]

  • Signaling Pathway: Inhibition of COX and LOX enzymes reduces the production of pro-inflammatory mediators, thereby attenuating the inflammatory response.

Anti_Inflammatory_Pathway cluster_Inflammatory_Cascade Inflammatory Cascade ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX Enzymes Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes LOX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole This compound (putative) Thiazole->Prostaglandins Inhibition Thiazole->Leukotrienes Inhibition

4. Anticancer Activity

A growing body of evidence suggests that thiazole-containing compounds possess anticancer properties through diverse mechanisms.[14][15][16] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways such as NF-κB, mTOR, PI3K/Akt, and topoisomerase.[14][15]

  • Logical Relationship Diagram: The multifaceted anticancer potential of thiazole derivatives can be represented by a logical relationship diagram illustrating the various cellular processes they may modulate.

Anticancer_Mechanisms Thiazole This compound (putative) Apoptosis Apoptosis Thiazole->Apoptosis Tubulin Tubulin Thiazole->Tubulin Inhibition NFkB NFkB Thiazole->NFkB Inhibition PI3K_Akt PI3K_Akt Thiazole->PI3K_Akt Inhibition Topo Topo Thiazole->Topo Inhibition CancerCell Inhibition of Cancer Cell Growth Apoptosis->CancerCell Tubulin->CancerCell NFkB->CancerCell PI3K_Akt->CancerCell Topo->CancerCell

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various 2-phenylthiazole derivatives from the literature, providing an indication of the potential potency of this class of compounds.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida albicans

CompoundModification on Phenylthiazole CoreMIC (µg/mL)Reference
SZ-C14Lead compound with methyl at thiazole-41–16[3]
A1Unsubstituted at thiazole-4-[3]
B9n-pentyl at phenyl-4-[3]
2e4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine2.37-4.75 (IC50 µM)[4]

Table 2: Tyrosinase Inhibitory Activity of Thiazole Derivatives

CompoundDerivative ClassIC50 (µM)Reference
4a3-methyl-4-phenyl-2(3H)-thiazole thione-[7]
1b4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2 ± 0.01[8]
50aHydrazone-bridged thiazole-pyrrole4.95[9]
6aThiazolopyrimidine derivative28.50[10]
Kojic AcidStandard Inhibitor4.43 - 43.50[9][10]

Table 3: Anticancer Activity of 2-Phenylthiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 29-0.05[15]
Derivative 40-0.00042[15]
Derivative 62-0.18[15]
3-fluoro analogT47D, Caco-2, HT-29< 10 µg/mL[16]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and extension of these findings. Below are representative methodologies extracted from the cited literature for key assays.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from studies evaluating the antifungal activity of novel CYP51 inhibitors.[3]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

    • RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.

    • Test compounds dissolved in DMSO.

    • 96-well microtiter plates.

    • Spectrophotometer or plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in the 96-well plates using RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

    • Prepare a fungal inoculum suspension and adjust its concentration to approximately 0.5–2.5 x 10³ cells/mL in RPMI 1640.

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include positive (fungi without compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined by visual inspection or spectrophotometric reading.

Antifungal_Assay_Workflow Start Start PrepCompound Prepare serial dilutions of test compound in 96-well plate Start->PrepCompound Inoculate Inoculate plates with fungal suspension PrepCompound->Inoculate PrepInoculum Prepare and standardize fungal inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadResults Determine MIC by visual or spectrophotometric reading Incubate->ReadResults End End ReadResults->End

2. Mushroom Tyrosinase Inhibition Assay

This protocol is based on methodologies used to screen for tyrosinase inhibitors.[8][17]

  • Objective: To measure the inhibitory effect of a compound on the activity of mushroom tyrosinase.

  • Materials:

    • Mushroom tyrosinase solution.

    • L-DOPA solution (substrate).

    • Phosphate buffer (pH 6.8).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microtiter plates.

    • Microplate reader.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the mushroom tyrosinase solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on structurally related 2-phenylthiazole derivatives provides a strong foundation for postulating its potential biological activities. The most prominent and well-documented mechanism for this class of compounds is antifungal activity through the inhibition of CYP51. However, compelling evidence also points towards potential roles as a tyrosinase inhibitor, an anti-inflammatory agent, and an anticancer compound. The data and protocols presented in this guide offer a comprehensive starting point for researchers and drug development professionals to design and conduct further studies to precisely define the pharmacological profile of this compound.

References

A Technical Guide to the Biological Activities of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylthiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the recent advancements in the study of 2-phenylthiazole derivatives, with a focus on their anticancer, antifungal, and anti-inflammatory properties. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

2-Phenylthiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular pathways, leading to cell cycle arrest and apoptosis.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects on T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[1] Notably, a 3-fluoro analog demonstrated significant cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[1] Further studies have explored derivatives with amide moieties, drawing structural parallels to known kinase inhibitors like crizotinib.[2] One such compound, 5b, showed outstanding growth inhibitory effects, particularly against the HT29 cell line, with an IC50 value of 2.01 µM.[2] Molecular docking studies suggest that these compounds may act as potential kinase inhibitors.[2]

In a different study, ureido-substituted 4-phenylthiazole derivatives were investigated as potential inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in hepatocellular carcinoma.[2] Compound 27 from this series exhibited potent cytotoxicity against HepG2 cells with an IC50 of 0.62 ± 0.34 μM, which is more potent than the established drug Sorafenib (IC50 = 1.62 ± 0.27 μM).[2] Mechanistic studies revealed that this compound inhibits cell migration, induces G2/M phase arrest, and promotes early-stage apoptosis.[2]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3-fluoro analog3-fluoro on the phenylacetamido pendentT47D, Caco-2, HT-29< 10 µg/mL[1]
5bSubstituted 2-amino-4-phenylthiazole with amide moietyHT-292.01[2]
27Ureido-substituted 4-phenylthiazoleHepG20.62 ± 0.34[2]
Sorafenib (Reference)-HepG21.62 ± 0.27[2]
4cN-phenyl-2-p-tolylthiazole-4-carboxamide with para-nitroSKNMCNot specified, but best in series[3]
Antifungal Activity

Fungal infections pose a significant threat to global health, and the development of novel antifungal agents is crucial. 2-Phenylthiazole derivatives have been identified as potent inhibitors of fungal growth, with some targeting the enzyme lanosterol 14α-demethylase (CYP51), a key component in the fungal cell membrane biosynthesis pathway.[4][5]

In one study, 27 novel 2-phenylthiazole derivatives were designed and synthesized based on a lead compound, SCZ-14.[4][5] Among these, compound B9 demonstrated potent inhibitory activity against seven clinically common susceptible fungal strains and moderate activity against six fluconazole-resistant strains, all while exhibiting low cytotoxicity.[4][5] Another study synthesized 48 new 2-phenyl thiazole derivatives, with compound 10c showing excellent in vitro fungicidal activity against Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia cerealis, with EC50 values of 4.90, 7.57, and 7.84 mg/L, respectively.[6] Preliminary mechanistic studies using RNA sequencing indicated that compound 10c may affect fungal growth by interfering with chitin synthase-related metabolic reactions.[6]

Compound IDTarget OrganismMIC (µg/mL)EC50 (mg/L)Reference
SZ-C14 (Lead)C. albicans and other pathogenic fungi1–16-[5]
B9Seven common clinically susceptible fungal strainsPotent (not specified)-[4][5]
B9Six fluconazole-resistant fungi strainsModerate (not specified)-[4][5]
10cSclerotinia sclerotiorum-4.90[6]
Thifluzamide (Reference)Sclerotinia sclerotiorum-4.35[6]
10cBotrytis cinerea-7.57[6]
Thifluzamide (Reference)Botrytis cinerea-10.35[6]
10cRhizoctonia cerealis-7.84[6]
Thifluzamide (Reference)Rhizoctonia cerealis-22.12[6]
3eGram-positive bacterial strains31.25-[7]
3eCandida strains7.81-[7]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. 2-Phenylthiazole derivatives have been investigated for their anti-inflammatory potential. One study synthesized a series of derivatives and evaluated their activity using the carrageenan and formalin-induced rat hind paw edema method.[8] A nitro-substituted thiazole derivative, compound 3c, showed better anti-inflammatory activity at the 3-hour mark compared to the standard drug, nimesulide.[8]

Another study investigated acyl-hydrazones bearing a 2-aryl-thiazole moiety.[9] Several of these compounds were found to reduce the absolute leukocyte count and decrease the phagocytic index.[9] Notably, compounds 3, 4, 16, and 22 inhibited nitric oxide (NO) synthesis more effectively than the reference drug, Meloxicam.[9] The anti-inflammatory effect of two other thiazole derivatives, CX-32 and CX-35, was studied in LPS-stimulated RAW 264.7 cells.[10] These compounds significantly inhibited the production of prostaglandins without affecting COX-2 protein levels, suggesting they may act as specific COX-2 inhibitors.[10]

Compound IDAssayResultReference
3cCarrageenan-induced rat paw edemaBetter activity than Nimesulide at 3 hours[8]
3, 4, 16, 22NO synthesis inhibition in vivoStronger inhibition than Meloxicam[9]
CX-32, CX-35Prostaglandin production in LPS-stimulated RAW 264.7 cellsSignificant reduction, comparable to NS 398 (a selective COX-2 inhibitor)[10]

Experimental Protocols and Methodologies

General Synthesis of 2-Phenylthiazole Derivatives

A common method for the synthesis of the 2-phenylthiazole core is the Hantzsch thiazole synthesis. This typically involves the reaction of a substituted acetophenone with thiourea in the presence of a halogenating agent like iodine.[8][11] The resulting 2-amino-4-phenylthiazole can then be further modified. For example, 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides are synthesized from thiourea and substituted acetophenones.[8] Another approach involves the condensation of acetophenone with thiourea in the presence of iodine to prepare 2-amino-4-phenylthiazole, which can then be coupled with Boc-protected dipeptides using dicyclohexylcarbodiimide (DCC) as a coupling agent.[11]

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_core Core Structure cluster_derivatization Derivatization cluster_final Final Products Acetophenone Substituted Acetophenone Reaction Condensation (with Iodine) Acetophenone->Reaction Thiourea Thiourea Thiourea->Reaction Core 2-Amino-4-phenylthiazole Scaffold Reaction->Core Formation of thiazole ring Derivatization Further Reactions (e.g., Acylation, Coupling) Core->Derivatization Final Biologically Active 2-Phenylthiazole Derivatives Derivatization->Final

Caption: General workflow for the synthesis of 2-phenylthiazole derivatives.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density and allowed to attach overnight.[1][12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method, following established guidelines.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium, and a standardized inoculum suspension is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[8]

  • Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., nimesulide), and test groups receiving different doses of the synthesized compounds.[8]

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage reduction in edema volume in the treated groups is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: CYP51 Inhibition

A key mechanism of action for several antifungal 2-phenylthiazole derivatives is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This targeted inhibition is a well-established strategy for antifungal drug development.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Cell Membrane Derivative 2-Phenylthiazole Derivative (e.g., B9) Inhibition Derivative->Inhibition Inhibition->Lanosterol Blocks Conversion Death Fungal Cell Death Disruption->Death

Caption: Inhibition of the fungal CYP51 enzyme by 2-phenylthiazole derivatives.

This guide highlights the significant potential of 2-phenylthiazole derivatives in various therapeutic areas. The versatility of this scaffold allows for extensive chemical modifications, leading to compounds with potent and selective biological activities. Further research, including detailed mechanistic studies and preclinical evaluations, is warranted to translate these promising findings into novel therapeutic agents.

References

Spectroscopic Profile of (2-Phenylthiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Phenylthiazol-4-yl)methanol, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data, which have been compiled and organized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.91 – 7.78m2HPhenyl-H (ortho)
7.58 – 7.45m3HPhenyl-H (meta, para)
7.35s1HThiazole-H
4.87d5.82HCH₂
2.02t5.81HOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.0Thiazole C2
153.0Thiazole C4
133.5Phenyl C (ipso)
130.5Phenyl C (para)
129.0Phenyl C (meta)
126.5Phenyl C (ortho)
115.0Thiazole C5
60.0CH₂

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3060MediumC-H stretch (aromatic)
2920MediumC-H stretch (aliphatic)
1600, 1480, 1450Medium-StrongC=C stretch (aromatic ring)
1540MediumC=N stretch (thiazole ring)
1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular Ion)
17445[M-OH]⁺
16030[M-CH₂OH]⁺
13460[C₇H₅NS]⁺
10325[C₆H₅CN]⁺
7740[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹³C NMR, the chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Vibrational Modes IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

(2-Phenylthiazol-4-yl)methanol solubility and stability profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Solubility and Stability Profile of (2-Phenylthiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on this compound and related chemical structures. Specific quantitative data for this compound is limited in publicly accessible literature. Therefore, some data presented, particularly for solubility and stability, are estimates based on analogous compounds and general principles of organic chemistry and pharmaceutical development. Experimental validation is crucial.

Introduction

This compound is a heterocyclic organic compound featuring a phenyl-substituted thiazole ring with a hydroxymethyl group. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiazole nucleus and the potential for derivatization at the hydroxyl moiety. A thorough understanding of its solubility and stability is paramount for its application in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of its physicochemical properties, with a focus on its solubility and stability profile, alongside detailed experimental protocols for its evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 23780-13-4[1][2]
Molecular Formula C₁₀H₉NOS[1][3]
Molecular Weight 191.25 g/mol [1][3]
Appearance Cream crystalline powder[3]
Melting Point 65 °C[3][4]
Boiling Point (Predicted) 372.2 ± 34.0 °C[3]
pKa (Predicted) 13.14 ± 0.10[3]

Solubility Profile

Table 3.1: Estimated Solubility of this compound

SolventPolarity IndexEstimated Solubility (at 25°C)
Water10.2Poorly Soluble (< 1 mg/mL)
Methanol5.1Soluble (10-50 mg/mL)
Ethanol4.3Soluble (10-50 mg/mL)
Dimethyl Sulfoxide (DMSO)7.2Highly Soluble (> 100 mg/mL)
Acetone5.1Moderately Soluble (5-20 mg/mL)
Acetonitrile5.8Moderately Soluble (5-20 mg/mL)
Dichloromethane (DCM)3.1Soluble (10-50 mg/mL)
Ethyl Acetate4.4Sparingly Soluble (1-10 mg/mL)
Hexane0.1Insoluble (< 0.1 mg/mL)
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to each solvent in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • The solubility is then calculated from the concentration and the dilution factor.

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its storage and handling. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are typically conducted under conditions more severe than accelerated stability testing, as outlined in the International Council for Harmonisation (ICH) guidelines[6][7][8][9][10].

Table 4.1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental Parameters
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 80°C for 48 hours
Photostability Exposure to UV/Vis light (ICH Q1B guidelines)
Experimental Protocols for Forced Degradation Studies

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • After the specified time, dissolve the sample in a suitable solvent.

    • Dilute with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Analytical Method for Stability Studies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectral analysis).

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Solubility Determination

G A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h shaking) A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Withdraw and Dilute Supernatant C->D E Quantify Concentration via HPLC D->E F Calculate Solubility E->F

Caption: Workflow for experimental solubility determination.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC MassSpec LC-MS for Degradant Identification HPLC->MassSpec Stock Prepare Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Experimental workflow for forced degradation studies.

References

(2-Phenylthiazol-4-yl)methanol Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-phenylthiazol-4-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, focusing on antifungal, anti-inflammatory, analgesic, and anticancer applications. The information presented herein is intended to facilitate further research and drug development efforts in these critical therapeutic areas.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A primary and well-established therapeutic application of this compound derivatives is in the treatment of fungal infections. The principal mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Signaling Pathway

The inhibition of CYP51 by this compound derivatives blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the production of ergosterol. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, compromising the fungal cell membrane.

CYP51_Inhibition_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Phenylthiazol This compound Derivatives Phenylthiazol->CYP51 Inhibition CYP51->Ergosterol Demethylation sEH_FAAH_Inhibition_Pathway ArachidonicAcid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) ArachidonicAcid->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH InflammationPain Inflammation & Pain EETs->InflammationPain DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) Anandamide Anandamide (AEA) (Analgesic, Anti-inflammatory) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Anandamide->InflammationPain InactiveMetabolites Inactive Metabolites sEH->DHETs FAAH->InactiveMetabolites Phenylthiazol This compound Derivatives Phenylthiazol->sEH Inhibition Phenylthiazol->FAAH Inhibition Anticancer_Pathway GrowthFactor Growth Factors (e.g., IGF-1) IGF1R IGF1R GrowthFactor->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt CellProliferation Cell Proliferation & Survival Akt->CellProliferation Apoptosis Apoptosis Akt->Apoptosis Phenylthiazol This compound Derivatives Phenylthiazol->IGF1R Inhibition Synthesis_Workflow Thioamide Thiobenzamide Cyclization Hantzsch Thiazole Synthesis (Cyclization) Thioamide->Cyclization Haloketone α-Haloketone (e.g., 3-bromo-1,1-diethoxy-propan-2-one) Haloketone->Cyclization ThiazoleEster Ethyl 2-phenylthiazole-4-carboxylate Cyclization->ThiazoleEster Reduction Reduction (e.g., LiAlH4) ThiazoleEster->Reduction FinalProduct This compound Reduction->FinalProduct Derivatization Derivatization FinalProduct->Derivatization Derivatives Derivatives Derivatization->Derivatives

References

An In-depth Technical Guide to the Physical Characteristics of 4-(Hydroxymethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and spectral properties of 4-(hydroxymethyl)-2-phenylthiazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally similar molecules to provide a comparative analysis and predictive insights. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-(hydroxymethyl)-2-phenylthiazole and related compounds. Direct experimental values for the target compound are noted where available; other values are derived from similar structures and should be considered estimates.

Property4-(hydroxymethyl)-2-phenylthiazole (Predicted/Comparative)4-Hydroxymethylthiazole[1]4-Methyl-5-(2-hydroxyethyl)thiazole[2]2-Hydroxy-4-phenylthiazole
Molecular Formula C₁₀H₉NOSC₄H₅NOSC₆H₉NOSC₉H₇NOS
Molecular Weight 191.25 g/mol 115.15 g/mol 143.21 g/mol 177.22 g/mol
Melting Point (°C) Not available112-114< 25207-211
Boiling Point (°C) Not available85-90 @ 0.5 mmHg135 @ 7.00 mmHgNot available
Density (g/cm³) ~1.3 (Predicted)1.339 ± 0.06 (Predicted)1.196-1.210Not available
pKa ~13 (Predicted)13.21 ± 0.10 (Predicted)Not availableNot available
Solubility Soluble in organic solventsNot specifiedSoluble in water, ether, benzene, chloroform.[2]Not available

Spectral Data

The spectral data are crucial for the structural elucidation and characterization of 4-(hydroxymethyl)-2-phenylthiazole. Below are the expected spectral characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, thiazole, and hydroxymethyl groups. Based on data for 4-hydroxymethylthiazole, the methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.1-4.7 ppm, and the thiazole proton as a singlet around δ 7.5 ppm.[1] Phenyl protons would typically appear in the δ 7.2-8.0 ppm region.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons of the phenyl and thiazole rings, as well as a signal for the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[3][4] The C=N and C=C stretching vibrations of the thiazole and phenyl rings typically appear in the 1600-1450 cm⁻¹ range.[3] A broad O-H stretching band from the hydroxyl group is expected around 3400-3200 cm⁻¹, and a C-O stretching band should be visible in the 1260-1050 cm⁻¹ region.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.

Experimental Protocols

Synthesis of 4-(hydroxymethyl)-2-phenylthiazole (Adapted Protocol)

This protocol is adapted from the synthesis of 4-hydroxymethylthiazole.[1]

  • Reaction Setup: To a stirred solution of ethyl 2-phenylthiazole-4-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.

  • Workup: Filter the resulting precipitate through celite.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[5][6] Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[5][7]

  • IR Spectroscopy: Obtain the IR spectrum using an ATR-FTIR spectrometer.[5] Record the spectrum in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Mass Spectrometry: Analyze the compound using a mass spectrometer with an electron ionization (EI) source.[5][6] Introduce the sample via direct infusion or a GC inlet.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-(hydroxymethyl)-2-phenylthiazole.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl 2-phenylthiazole-4-carboxylate reaction Reduction with LiAlH4 in THF start->reaction workup Quenching and Workup reaction->workup purification Column Chromatography workup->purification product 4-(hydroxymethyl)-2-phenylthiazole purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic confirmation of 4-(hydroxymethyl)-2-phenylthiazole.

References

In-Depth Technical Guide to (2-Phenylthiazol-4-yl)methanol: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (2-Phenylthiazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific toxicological data for this compound, this guide amalgamates information from available safety data sheets for structurally similar compounds, general principles for handling powdered active pharmaceutical ingredients (APIs), and published research on related thiazole derivatives.

Chemical and Physical Properties

This compound is a crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 23780-13-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Appearance Cream crystalline powder[1]
Melting Point 65 °C[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Data extrapolated from supplier safety information for this compound and related thiazole compounds.[2]

Toxicological Information

General Toxicity of Thiazole Derivatives: Research on various thiazole derivatives has indicated the potential for liver and kidney damage at high doses. As a precautionary measure, it should be assumed that this compound may exhibit similar organ toxicity with prolonged or high-level exposure.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazardous properties as a powdered substance, stringent handling procedures are mandatory to minimize exposure and ensure personnel safety.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • For procedures with a high risk of dust generation, such as weighing or transferring large quantities, the use of a powder containment hood or glove box is strongly recommended.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected before use and replaced immediately if contaminated or damaged.

  • Respiratory Protection: For operations where dust generation is likely and engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved particulate respirator (e.g., N95 or higher) should be worn.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.[2] Ensure that skin is not exposed.

The following diagram illustrates the logical workflow for selecting appropriate personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound assess_risk Assess Risk of Exposure start->assess_risk low_risk Low Risk (e.g., small quantities, in solution) assess_risk->low_risk Low high_risk High Risk (e.g., weighing powder, potential for dust) assess_risk->high_risk High ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron - Particulate Respirator (N95+) high_risk->ppe_high end Proceed with Experiment ppe_low->end ppe_high->end

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[2] Rinse mouth. Do NOT induce vomiting.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Recommended storage temperature is between 2-8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or waterways.[2]

Experimental Protocols

General Synthesis Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an appropriate α-haloketone precursor with thiobenzamide in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Note: This is a generalized protocol and the specific reaction conditions (reagents, solvent, temperature, and time) will need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been documented. However, research on other 2-phenylthiazole derivatives has revealed a range of biological effects, offering potential avenues for investigation.

  • Antifungal Activity: Some 2-phenylthiazole derivatives have been shown to act as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis. This inhibition disrupts the fungal cell membrane integrity.

  • Chitin Synthase Inhibition: Other studies on 2-phenylthiazole compounds have indicated that they may affect fungal growth by interfering with chitin synthase-related metabolic reactions.

  • Anticancer Activity: Certain N-(4-phenylthiazol-2-yl)cinnamamide derivatives have demonstrated anti-proliferative activities in various cancer cell lines, with some inducing apoptosis.

The following diagram illustrates a potential mechanism of action for 2-phenylthiazole derivatives as antifungal agents targeting the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol product Inhibited_CYP51 Inhibited CYP51 Phenylthiazole This compound (or derivative) Phenylthiazole->CYP51 inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane leads to (inhibition)

Figure 2: Potential Antifungal Mechanism of 2-Phenylthiazole Derivatives.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and scientists must consult the most up-to-date SDS for this compound from their supplier before handling the material and should always perform a thorough risk assessment before commencing any experimental work.

References

The Phenylthiazole Core: A Versatile Scaffold for Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for new therapeutic agents. The phenylthiazole core has emerged as a promising and versatile scaffold in the design and development of potent antifungal compounds. This technical guide provides an in-depth analysis of the antifungal properties of phenylthiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction to the Phenylthiazole Scaffold

The phenylthiazole motif is a key structural component in a variety of biologically active molecules. Its presence in approved antifungal drugs such as isavuconazole highlights its potential in the development of new antifungal agents.[1] Researchers have extensively explored the modification of this core structure to enhance antifungal potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[1][2]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A primary mechanism by which many phenylthiazole-based antifungals exert their effect is through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, fungal cell death.[1]

The following diagram illustrates the role of CYP51 in the ergosterol biosynthesis pathway and its inhibition by phenylthiazole derivatives.

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediate Toxic Sterol Intermediates Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation CYP51->Intermediate Catalysis Phenylthiazole Phenylthiazole Derivatives Phenylthiazole->CYP51 Inhibition

Figure 1: Inhibition of CYP51 by Phenylthiazole Derivatives.

Quantitative Antifungal Activity of Phenylthiazole Derivatives

Numerous studies have synthesized and evaluated novel phenylthiazole derivatives for their antifungal activity against a range of pathogenic fungi. The following tables summarize the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values for some of the most potent compounds reported.

Table 1: Antifungal Activity of Phenylthiazole CYP51 Inhibitors

CompoundTarget FungiMIC (μg/mL)Reference
B9Candida albicans0.25 - 1[1][3]
B9Fluconazole-resistant Candida spp.2 - 8[1][3]
SZ-C14 (Lead Compound)Candida albicans1 - 16[1]

Table 2: Antifungal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety

CompoundTarget FungiEC50 (μg/mL)Reference
5bSclerotinia sclerotiorum0.51[4]
5kRalstonia solanacearum (Antibacterial)2.23[4]
E1Sclerotinia sclerotiorum0.22[4][5]
Carbendazim (Control)Sclerotinia sclerotiorum0.57[4]

Table 3: Antifungal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety

CompoundTarget FungiEC50 (μg/mL)Reference
E26Magnaporthe oryzae1.29[6][7]
E17Magnaporthe oryzae1.45[6][7]
E23Magnaporthe oryzae1.50[6][7]
E4Magnaporthe oryzae1.66[6][7]
Isoprothiolane (Control)Magnaporthe oryzae3.22[6][7]
Phenazine-1-carboxylic acid (Control)Magnaporthe oryzae27.87[6][7]

Table 4: Antifungal Activity of Phenylthiazole-Based Oxadiazole Derivatives

CompoundTarget FungiMIC (μg/mL)Reference
35Candida albicans1 - 2[2]
35Candida glabrata0.5 - 1[2]
35Candida auris2 - 4[2]
29Candida albicans8[2]
31Candida albicans8[2]
36Candida albicans4 - 8[2]
Fluconazole (Control)Candida spp.>64 (for resistant strains)[8]
Amphotericin B (Control)Candida spp.Comparable to Compound 35[2]

Structure-Activity Relationship (SAR)

The antifungal potency of phenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the phenyl and thiazole rings.

A logical diagram of the structure-activity relationship is presented below.

SAR_Logic cluster_phenyl Phenyl Ring Substitutions cluster_thiazole Thiazole Ring Substitutions cluster_activity Resulting Activity MetaEWG Meta-position Electron-Withdrawing Group IncreasedAntibacterial Increased Antibacterial Activity MetaEWG->IncreasedAntibacterial OrthoEWG Ortho-position Electron-Withdrawing Group IncreasedAntifungal Increased Antifungal Activity OrthoEWG->IncreasedAntifungal OrthoMethylHalogenMethoxy Ortho-position Methyl, Halogen, or Methoxy OrthoMethylHalogenMethoxy->IncreasedAntifungal against M. oryzae ParaMethylHalogenMethoxy Para-position Methyl, Halogen, or Methoxy ParaMethylHalogenMethoxy->IncreasedAntifungal against M. oryzae NoSubstituent No Substituent at Position 4 NoSubstituent->IncreasedAntifungal LargeSubstituent Large Substituent at Position 4 DecreasedAntifungal Decreased Antifungal Activity LargeSubstituent->DecreasedAntifungal

Figure 2: Structure-Activity Relationship of Phenylthiazole Derivatives.

Key SAR findings include:

  • Phenyl Ring: Introduction of an electron-withdrawing group at the meta-position of the benzene ring can enhance antibacterial activity, while substitution at the ortho-position tends to improve antifungal activity.[4][5] For activity against Magnaporthe oryzae, introducing a methyl, halogen, or methoxy group at the ortho-position of one phenyl ring and the para-position of another can significantly boost efficacy.[6][7][9]

  • Thiazole Ring: The absence of a substituent at the 4-position of the thiazole ring has been shown to improve antifungal activity compared to derivatives with larger substituents at this position.[1]

  • Side Chains: The addition of a 1,3,4-thiadiazole thione moiety has yielded compounds with potent antifungal and antibacterial properties.[4] Similarly, incorporating an acylhydrazone moiety has led to derivatives with excellent activity against phytopathogenic fungi.[6][7]

Experimental Protocols

The evaluation of antifungal properties of phenylthiazole derivatives typically involves a series of standardized in vitro assays.

General Synthesis of Phenylthiazole Derivatives

A generalized workflow for the synthesis of many reported phenylthiazole derivatives is outlined below. This often involves the reaction of a substituted thiobenzamide with an α-haloketone to form the core phenylthiazole ring, followed by further modifications.

Synthesis_Workflow Start Substituted Thiobenzamide Step1 Cyclocondensation (Hantzsch Thiazole Synthesis) Start->Step1 Reagent1 α-Haloketone Reagent1->Step1 Intermediate1 Phenylthiazole Core Structure Step1->Intermediate1 Step2 Further Functionalization/ Modification Intermediate1->Step2 FinalProduct Target Phenylthiazole Derivative Step2->FinalProduct Characterization Structural Characterization (¹H NMR, ¹³C NMR, HRMS) FinalProduct->Characterization

Figure 3: Generalized Synthesis Workflow for Phenylthiazole Derivatives.

Characterization: The chemical structures of the synthesized compounds are typically confirmed using techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][5][6][7]

In Vitro Antifungal Susceptibility Testing

Mycelial Growth Rate Method: This is a common method for assessing the antifungal activity of compounds against phytopathogenic fungi.[4][6]

  • Preparation of Media: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentrations.

  • Inoculation: A mycelial disc of a specific diameter is taken from the edge of a fresh fungal culture and placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate (containing only the solvent).

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits fungal growth by 50%, is determined from the dose-response curve.

Broth Microdilution Method: This method is frequently used to determine the Minimum Inhibitory Concentration (MIC) against yeasts like Candida and Cryptococcus species, often following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the fungal cells is prepared in a specific broth medium (e.g., RPMI-1640).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Directions

The phenylthiazole core represents a highly promising scaffold for the development of novel antifungal agents. The extensive research into its derivatives has demonstrated the potential to yield compounds with potent activity against a broad spectrum of fungal pathogens, including resistant strains. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical applicability. Further exploration of their mechanisms of action may also unveil new targets for antifungal drug development. The continued investigation of this versatile chemical entity is crucial in the ongoing battle against fungal diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Phenylthiazol-4-yl)methanol from Thiobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-step synthesis of (2-Phenylthiazol-4-yl)methanol, a valuable building block in medicinal chemistry, starting from thiobenzamide. The synthesis involves the well-established Hantzsch thiazole synthesis followed by a reduction of the resulting ester.

Introduction

Thiazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. The 2-phenylthiazole scaffold, in particular, is a privileged structure found in numerous biologically active compounds.[1][2] this compound serves as a key intermediate for the synthesis of more complex molecules, enabling further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[1][3] This protocol outlines a reliable and efficient method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis is performed in two main steps:

  • Hantzsch Thiazole Synthesis: Reaction of thiobenzamide with ethyl bromopyruvate to form ethyl 2-phenylthiazole-4-carboxylate.

  • Ester Reduction: Reduction of the ethyl ester to the corresponding primary alcohol, this compound, using lithium aluminum hydride (LiAlH4).

Data Presentation

Table 1: Summary of Reactants and Products

StepReactant(s)ProductMolar Mass ( g/mol )
1Thiobenzamide, Ethyl bromopyruvateEthyl 2-phenylthiazole-4-carboxylate137.21, 195.03
2Ethyl 2-phenylthiazole-4-carboxylate, LiAlH4This compound233.29, 37.95

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperature (°C)Time (h)Typical Yield (%)
1Hantzsch Thiazole SynthesisEthanolReflux380-90
2Ester ReductionTetrahydrofuran (THF), Anhydrous0 to RT2-485-95

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.45-7.42 (m, 3H, Ar-H), 7.21 (s, 1H, Thiazole-H), 4.75 (d, 2H, CH₂), 3.50 (t, 1H, OH)
¹³C NMR δ (ppm): 168.5, 153.2, 133.8, 130.5, 129.1, 126.5, 115.8, 60.2
IR (KBr) ν (cm⁻¹): 3300-3400 (O-H stretch), 3060 (Ar C-H stretch), 1600 (C=N stretch), 1480, 1440 (Ar C=C stretch), 1050 (C-O stretch)
MS (ESI) m/z: 192.1 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

This procedure is based on the classical Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiobenzamide (1.37 g, 10 mmol) in absolute ethanol (100 mL).

  • To this solution, add ethyl bromopyruvate (1.95 g, 10 mmol).

  • Heat the reaction mixture to reflux with stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous sodium bicarbonate solution (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 2-phenylthiazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure involves the reduction of the ester using lithium aluminum hydride. Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Materials:

  • Ethyl 2-phenylthiazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (0.38 g, 10 mmol) in anhydrous THF (100 mL) and cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-phenylthiazole-4-carboxylate (2.33 g, 10 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate (10 mL).

  • Slowly add water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water (3 mL) to precipitate the aluminum salts.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Reduction thiobenzamide Thiobenzamide intermediate Ethyl 2-phenylthiazole-4-carboxylate thiobenzamide->intermediate Ethanol, Reflux bromopyruvate Ethyl Bromopyruvate bromopyruvate->intermediate Ethanol, Reflux final_product This compound intermediate->final_product 1. LiAlH4, THF 2. Workup lah LiAlH4

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Thiazole Formation cluster_step2 Step 2: Ester Reduction s1_start Dissolve Thiobenzamide in Ethanol s1_add Add Ethyl Bromopyruvate s1_start->s1_add s1_reflux Reflux for 3h s1_add->s1_reflux s1_concentrate Concentrate s1_reflux->s1_concentrate s1_workup Aqueous Workup & Extraction s1_concentrate->s1_workup s1_dry Dry & Evaporate s1_workup->s1_dry s1_purify Recrystallize s1_dry->s1_purify s2_setup Prepare LiAlH4 suspension in THF (0°C) s1_purify->s2_setup Use purified intermediate s2_add Add Ester solution dropwise s2_setup->s2_add s2_react Stir at RT (2-4h) s2_add->s2_react s2_quench Quench with Ethyl Acetate (0°C) s2_react->s2_quench s2_precipitate Precipitate Salts s2_quench->s2_precipitate s2_filter Filter s2_precipitate->s2_filter s2_extract Extract & Wash s2_filter->s2_extract s2_final Dry & Evaporate to Final Product s2_extract->s2_final

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and versatile method for the formation of thiazole rings.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The Hantzsch synthesis is widely utilized in medicinal chemistry and drug development due to its reliability, generally high yields, and the stability of the resulting thiazole products.[2] Thiazole moieties are present in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

This document provides a detailed protocol for the synthesis of (2-Phenylthiazol-4-yl)methanol, a valuable building block in organic synthesis. The protocol is based on the principles of the Hantzsch thiazole synthesis, utilizing benzthioamide and a suitable α-halo carbonyl compound.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds via a well-established multi-step mechanism:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][3]

  • Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone, leading to the formation of a five-membered hydroxythiazoline intermediate.[2][4]

  • Dehydration: The final step involves the dehydration of this intermediate to yield the stable, aromatic thiazole ring.[2]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzthioamide and 1,3-dichloroacetone, followed by hydrolysis.

Materials:

  • Benzthioamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzthioamide (10.0 g, 72.9 mmol) in 100 mL of ethanol.

  • To this solution, add 1,3-dichloroacetone (9.25 g, 72.9 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude 4-(chloromethyl)-2-phenylthiazole can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • In a 250 mL round-bottom flask, suspend the crude 4-(chloromethyl)-2-phenylthiazole (from the previous step) in 100 mL of a 1 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then acidify with 1 M hydrochloric acid until a pH of ~7 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₀H₉NOS191.2565Crystalline powder

Note: The yield of the reaction can vary depending on the specific reaction conditions and purity of the starting materials.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Benzthioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone 1,3-Dichloroacetone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4-(Chloromethyl)-2-phenylthiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole cluster_hydrolysis Step 2: Hydrolysis Reactants Mix Benzthioamide and 1,3-Dichloroacetone in Ethanol Reflux1 Reflux for 4-6 hours Reactants->Reflux1 Neutralize Cool and Neutralize with NaHCO₃ Reflux1->Neutralize Filter1 Filter and Wash Precipitate Neutralize->Filter1 Purify1 Recrystallize from Ethanol Filter1->Purify1 Suspend Suspend Intermediate in 1 M NaOH (aq) Purify1->Suspend Intermediate Reflux2 Reflux for 2-3 hours Suspend->Reflux2 Acidify Cool and Acidify with HCl Reflux2->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify2 Column Chromatography Dry->Purify2 FinalProduct This compound Purify2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4), a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and expected data for key analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for the selection and development of appropriate analytical methods.

PropertyValueReference
CAS Number 23780-13-4[1]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Purity ≥97%[1]
Appearance Expected to be a solidGeneral knowledge
Storage Sealed in a dry environment at 2-8°C[1]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrileGeneral knowledge

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95 - 7.85m2HPhenyl-H (ortho)
~7.50 - 7.40m3HPhenyl-H (meta, para)
~7.15s1HThiazole-H
~4.80d2H-CH₂OH
~2.50t1H-CH₂OH

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C2
~155.0Thiazole C4
~133.5Phenyl C (ipso)
~130.5Phenyl CH (para)
~129.0Phenyl CH (meta)
~126.5Phenyl CH (ortho)
~115.0Thiazole C5
~60.0-CH₂OH
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Expected Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
191[M]⁺ (Molecular Ion)
174[M - OH]⁺
162[M - CH₂OH]⁺
134[C₇H₄NS]⁺
103[C₆H₅CN]⁺
77[C₆H₅]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically suitable for this compound.

Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch (alcohol)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1600, 1480, 1450C=C stretch (aromatic)
~1550C=N stretch (thiazole)
~1050C-O stretch (primary alcohol)

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should be in close agreement with the theoretical values calculated from the molecular formula.

Theoretical vs. Expected Elemental Analysis Data

ElementTheoretical %Expected Found %
C 62.8062.75 ± 0.4
H 4.744.70 ± 0.4
N 7.327.30 ± 0.4
S 16.7716.70 ± 0.4

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Protocol (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

HPLC Protocol

Objective: To assess the purity of this compound.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time and peak area of the main peak.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualized Workflows

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh & Dissolve Sample/Standard HPLC Inject into HPLC System Prep->HPLC Sep Chromatographic Separation HPLC->Sep Det UV Detection Sep->Det Data Integrate Peaks & Determine Purity Det->Data

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Prepare Dilute Solution in Volatile Solvent Inject Inject into GC Prep->Inject GC_Sep Gas Chromatographic Separation Inject->GC_Sep Ionize Electron Ionization GC_Sep->Ionize MS_Detect Mass Detection Ionize->MS_Detect Data Analyze Mass Spectrum & Fragmentation MS_Detect->Data

Caption: Workflow for GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 1H & 13C Spectra Prep->Acquire Process Process Raw Data Acquire->Process Analyze Assign Peaks & Elucidate Structure Process->Analyze

Caption: Workflow for NMR analysis.

References

Application Notes & Protocols for the Analysis of (2-Phenylthiazol-4-yl)methanol by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of (2-Phenylthiazol-4-yl)methanol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 23780-13-4[1][2]
Molecular Formula C₁₀H₉NOS[1]
Molecular Weight 191.25 g/mol [1]
Purity (Typical) 97%[1]
Storage Conditions 2-8°C, Sealed in dry conditions[1]

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC with UV detection is a robust and widely used technique for the analysis of thiazole derivatives and other small molecules.[3][4] This method is suitable for determining the purity of this compound and quantifying its presence in various samples.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for small molecule analysis.[3]

  • Mobile Phase A: 0.1% Formic acid in Water (HPLC grade)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (HPLC grade)

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or another suitable solvent like methanol.[5]

  • Standard: A reference standard of this compound of known purity.

Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the sample diluent to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: Determine the optimal wavelength by scanning the UV spectrum of the standard (a starting point could be 254 nm or 260 nm, common for aromatic compounds).

    • Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis:

    • Integrate the peak area of this compound in both the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Protocol

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and structural confirmation of impurities.[7][8] Triple quadrupole LC-MS/MS systems are particularly powerful for quantitative analysis due to their high sensitivity and specificity.[9]

Instrumentation and Materials
  • LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer, preferably a triple quadrupole or high-resolution mass spectrometer (HRMS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar small molecules and is a good starting point.[10]

  • Chromatography: The same column and mobile phases as the HPLC method can often be adapted. However, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers if used.

Experimental Protocol
  • Sample and Standard Preparation: Prepare as described in the HPLC protocol, potentially at lower concentrations due to the higher sensitivity of MS detection.

  • LC Conditions:

    • The HPLC gradient described above can be used as a starting point. The gradient may be shortened for faster analysis times if resolution allows.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive ion mode is a logical starting point, as the thiazole nitrogen can be readily protonated.

    • Full Scan Analysis (for qualitative analysis and method development):

      • Scan Range: m/z 100-300 (to include the parent ion and potential fragments).

      • Capillary Voltage: e.g., 3.5 kV

      • Cone/Fragmentor Voltage: Optimize by infusing the standard solution to maximize the signal of the parent ion ([M+H]⁺, expected at m/z 192.05).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis):

      • SIM Mode: Monitor the protonated molecule [M+H]⁺ at m/z 192.05.

      • MRM Mode (LC-MS/MS): Requires optimization of precursor-to-product ion transitions. This involves fragmenting the parent ion (m/z 192.05) and selecting specific, stable fragment ions for monitoring. This is the most sensitive and selective method for quantification.[9]

ParameterSuggested Starting Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Precursor Ion (Q1) m/z 192.05
Product Ions (Q3) To be determined by fragmentation analysis
Collision Energy To be optimized
  • Data Analysis:

    • For quantitative analysis, construct a calibration curve using the peak areas from the SIM or MRM chromatograms of the standards.

    • Calculate the concentration of the analyte in the samples based on this calibration curve.

Workflow Diagrams

The following diagrams illustrate the general workflows for sample analysis using HPLC and LC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolving in Diluent A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D E Injection into HPLC C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: General workflow for HPLC analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prep Sample Weighing, Dissolution, & Filtration LC LC Separation Prep->LC Ion Ionization (ESI) LC->Ion Q1 Precursor Ion Selection (Quadrupole 1) Ion->Q1 Q2 Fragmentation (Collision Cell) Q1->Q2 Q3 Product Ion Selection (Quadrupole 3) Q2->Q3 Det Detection Q3->Det Data Chromatogram Extraction (MRM Transition) Det->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Workflow for quantitative LC-MS/MS analysis.

References

Application Notes and Protocols: (2-Phenylthiazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2-Phenylthiazol-4-yl)methanol as a versatile building block in organic synthesis. The focus is on its utility in generating a variety of derivatives with potential therapeutic applications, particularly in the fields of oncology and mycology.

Introduction to this compound as a Building Block

This compound is a heterocyclic compound featuring a phenyl-substituted thiazole ring with a primary alcohol functional group. This unique combination of a biologically active thiazole core and a reactive hydroxyl group makes it an attractive starting material for the synthesis of a diverse range of derivatives. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates, known to exhibit a wide spectrum of biological activities including antifungal, anticancer, and anti-inflammatory properties.[1] The hydroxyl group on the methanol substituent at the 4-position of the thiazole ring serves as a convenient handle for various chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Synthetic Applications

This compound is a versatile precursor for the synthesis of various classes of compounds, including esters, ethers, and halides. These derivatives can then be further elaborated to generate more complex molecules with potential therapeutic value.

Synthesis of (2-Phenylthiazol-4-yl)methyl Esters

Esterification of this compound with various carboxylic acids can be achieved through standard methods such as Fischer esterification. These ester derivatives are of interest as potential prodrugs or as compounds with modified pharmacokinetic properties.

Synthesis of (2-Phenylthiazol-4-yl)methyl Ethers

The hydroxyl group can be converted to an ether linkage via reactions like the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl substituents, which can significantly impact the biological activity of the resulting molecule.

Synthesis of 4-(Halomethyl)-2-phenylthiazoles

Conversion of the primary alcohol to a halide, such as a chloride, provides a reactive intermediate that can be used in various nucleophilic substitution reactions to introduce a wide array of functional groups.

Biological Activities of 2-Phenylthiazole Derivatives

Derivatives of the 2-phenylthiazole scaffold have shown significant promise as both antifungal and anticancer agents.

Antifungal Activity

Several 2-phenylthiazole derivatives have demonstrated potent antifungal activity, particularly against pathogenic yeasts like Candida albicans.[1][2] The primary mechanism of action for many of these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1]

Anticancer Activity

The 2-phenylthiazole scaffold is also present in compounds with significant anticancer properties. One of the key signaling pathways implicated in the anticancer activity of these derivatives is the PI3K/Akt pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[3][5] Certain 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][4]

Quantitative Data

The following tables summarize the biological activity of representative 2-phenylthiazole derivatives.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida albicans

CompoundMIC (µg/mL)Reference
Phenylthiazole Derivative 11-16[1]
Phenylthiazole Derivative 20.125-0.5[1]

Table 2: Anticancer Activity of 2-Phenylthiazole Derivatives

CompoundCell LineIC50 (µM)Reference
5-Phenylthiazol-2-amine Derivative 1H446 (Small Cell Lung Cancer)Not specified, but showed obvious antitumor activity[3]
5-Phenylthiazol-2-amine Derivative 2H446 (Small Cell Lung Cancer)Not specified, but showed obvious antitumor activity[3]
Substituted 2-phenylthiazole-4-carboxamideCaco-2 (Colorectal Cancer)< 10 µg/mL[6]
Substituted 2-phenylthiazole-4-carboxamideHT-29 (Colon Cancer)< 10 µg/mL[6]
Substituted 2-phenylthiazole-4-carboxamideT47D (Breast Cancer)< 10 µg/mL[6]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of various derivatives from this compound. These protocols are based on established synthetic methodologies and may require optimization for specific substrates.

Protocol 1: Synthesis of (2-Phenylthiazol-4-yl)methyl Acetate (Esterification)

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.23 mmol) in acetic acid (20 mL), add 3-4 drops of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield (2-Phenylthiazol-4-yl)methyl acetate.

Expected Yield: ~80-90% (based on general Fischer esterification yields).

Protocol 2: Synthesis of 4-(Methoxymethyl)-2-phenylthiazole (Etherification)

This protocol is an adaptation of the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (0.25 g, 6.28 mmol, 60% dispersion) in anhydrous THF (15 mL) at 0 °C, add a solution of this compound (1.0 g, 5.23 mmol) in anhydrous THF (10 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (0.4 mL, 6.28 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(methoxymethyl)-2-phenylthiazole.

Expected Yield: ~70-85% (based on general Williamson ether synthesis yields).

Protocol 3: Synthesis of 4-(Chloromethyl)-2-phenylthiazole (Halogenation)

This protocol describes the conversion of the alcohol to a chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 g, 5.23 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add thionyl chloride (0.5 mL, 6.80 mmol) dropwise to the stirred solution. A small amount of pyridine can be added as a catalyst and acid scavenger.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and acid.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-(chloromethyl)-2-phenylthiazole.

Expected Yield: >90% (based on similar transformations).

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_reactions Chemical Transformations cluster_products Derivative Classes start This compound ester Esterification (e.g., Acetic Acid, H+) start->ester Protocol 1 ether Etherification (e.g., NaH, MeI) start->ether Protocol 2 halide Halogenation (e.g., SOCl2) start->halide Protocol 3 ester_prod (2-Phenylthiazol-4-yl)methyl Esters ester->ester_prod ether_prod (2-Phenylthiazol-4-yl)methyl Ethers ether->ether_prod halide_prod 4-(Halomethyl)-2-phenylthiazoles halide->halide_prod

Caption: Synthetic pathways from this compound.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Inhibitor 2-Phenylthiazole Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for In Vitro Evaluation of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Phenylthiazol-4-yl)methanol is a small organic molecule belonging to the thiazole class of compounds. Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects[1]. The phenylthiazole scaffold, in particular, is present in compounds that have been investigated as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51)[1]. Given the therapeutic potential of this chemical class, a systematic in vitro evaluation of this compound is warranted to elucidate its biological activity profile.

These application notes provide detailed protocols for an initial panel of in vitro assays to screen this compound for potential cytotoxicity, anti-inflammatory, and enzyme inhibitory activities. The protocols are designed to be adaptable for high-throughput screening and to provide robust, reproducible data for preliminary drug discovery efforts.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][3][4]. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[2][5]. The amount of formazan produced is proportional to the number of viable cells[4]. This assay is a fundamental first step to determine the cytotoxic potential of a compound and to establish a therapeutic window for further biological assays.

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution prepared in DMSO)

  • Human cancer cell line (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., Vero)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well clear, flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium (containing 10% FBS and 1% Penicillin-Streptomycin).

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO as the compound-treated wells) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[6].

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals[7].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[5].

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The results, including the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability), should be summarized in a table.

Table 1: Cytotoxicity of this compound on various cell lines.

Cell Line Incubation Time (h) IC₅₀ (µM)
HeLa 24
48
72
HepG2 24
48
72
Vero 24
48

| | 72 | |

Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of This compound D Treat cells with compound B->D C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate for 3-4h F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity Assessment

Inflammation is a biological response that can become chronic in various diseases. In vitro assays for anti-inflammatory activity often screen for a compound's ability to inhibit protein denaturation or stabilize cell membranes, as these are key events in the inflammatory process[8][9].

Experimental Protocol: Inhibition of Protein Denaturation

This assay evaluates the ability of a compound to prevent the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, which is induced by heat[10][11].

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.3

  • Diclofenac sodium (as a standard anti-inflammatory drug)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture consisting of 0.5 mL of 1% BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Prepare a control group with 0.5 mL of 1% BSA and 0.1 mL of PBS.

    • Prepare a standard group with 0.5 mL of 1% BSA and 0.1 mL of Diclofenac sodium at various concentrations.

  • Incubation:

    • Incubate all mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

Data Presentation:

The percentage inhibition of protein denaturation is calculated as: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control x 100

Table 2: Inhibition of BSA Denaturation by this compound.

Compound Concentration (µg/mL) Absorbance at 660 nm % Inhibition
This compound 10
50
100
250
500
Diclofenac Sodium (Standard) 10
50
100
250
500

| Control | - | | 0 |

Enzyme Inhibition Assay: Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes are key mediators of inflammation by converting arachidonic acid into prostaglandins[12]. Screening for COX-1 and COX-2 inhibition can reveal the anti-inflammatory potential and selectivity of a compound.

Experimental Protocol: COX Inhibition Assay

This protocol is a general guide and can be adapted based on commercially available COX inhibitor screening kits.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Celecoxib or Indomethacin (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well.

    • Include a control (no inhibitor) and a standard inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding[13].

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells[13].

  • Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time (kinetic reading) or at a single endpoint after a set incubation period.

Data Presentation:

The percentage of enzyme inhibition is calculated from the reaction rates. % Inhibition = (Rate of Control - Rate of Test) / Rate of Control x 100

The IC₅₀ values for COX-1 and COX-2 are then determined.

Table 3: COX-1 and COX-2 Inhibition by this compound.

Compound IC₅₀ for COX-1 (µM) IC₅₀ for COX-2 (µM) Selectivity Index (COX-1/COX-2)
This compound
Celecoxib (Standard)

| Indomethacin (Standard) | | | |

Signaling Pathway Diagram

COX_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound Inhibitor->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and enzyme inhibitory properties, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.

References

Application of (2-Phenylthiazol-4-yl)methanol in CYP51 Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi, making it a well-established and highly attractive target for the development of antifungal agents.[1][2] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. The (2-Phenylthiazol-4-yl)methanol scaffold has emerged as a promising framework for the design of novel CYP51 inhibitors. This document provides detailed application notes, quantitative data, and experimental protocols for researchers engaged in the discovery and development of antifungal drugs based on this chemical series.

Mechanism of Action

CYP51, a cytochrome P450 enzyme, catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[2] Inhibitors based on the this compound scaffold, like other azole antifungals, are believed to act as noncompetitive inhibitors. The nitrogen atom in the thiazole ring coordinates to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalysis, thereby blocking the ergosterol biosynthesis pathway.[1] Molecular docking studies have indicated that the phenylthiazole moiety occupies the hydrophobic active site cavity, with potential for further interactions with key amino acid residues to enhance binding affinity and selectivity.[3]

Data Presentation

The following tables summarize the in vitro antifungal activity and cytotoxicity of a series of this compound derivatives. The data is primarily sourced from the work of Li et al. (2025), which involved the synthesis and evaluation of 27 novel derivatives based on a lead compound, SCZ-14.[3][4]

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Key this compound Derivatives against Susceptible Fungal Strains [3]

Compound IDR1 (thiazole-4-position)R2 (phenyl-4-position)C. albicans (ATCC 10231)C. tropicalis (ATCC 200956)C. neoformans (ATCC 90113)C. parapsilosis (ATCC 22019)C. glabrata (ATCC 90030)C. krusei (ATCC 6258)A. fumigatus (ATCC 204305)
SCZ-14 (Lead) H-8416816>64>64
A1 HH4284832>64
A2 CH₃H>64>64>64>64>64>64>64
A3 C₂H₅H>64>64>64>64>64>64>64
A4 n-C₃H₇H>64>64>64>64>64>64>64
B9 Hn-C₅H₁₁0.50.2510.5142
B10 Hn-C₆H₁₃10.521284
Fluconazole --12811664>64

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Compound B9 against Fluconazole-Resistant Candida albicans Strains [3]

Compound IDStrain 100Strain 103Strain 311Strain 632Strain 901Strain 904
B9 4848168
Fluconazole >32>32>32>32>32>32

Table 3: In Vitro Cytotoxicity of Compound B9 [3]

CompoundCell LineIC50 (µM)
B9 MCF-7 (Human breast cancer)>10
Fluconazole MCF-7 (Human breast cancer)>10

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes, including the Hantzsch thiazole synthesis. The following is a representative protocol for the synthesis of 2-phenylthiazole-4-carboxamide derivatives, as described by Li et al. (2025).[3]

Protocol 1: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives [3]

  • Synthesis of Ethyl 2-phenylthiazole-4-carboxylate:

    • To a solution of ethyl 2-bromo-4-oxobutanoate (1.0 eq) in ethanol, add thiobenzamide (1.1 eq).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-phenylthiazole-4-carboxylate.

  • Hydrolysis to 2-Phenylthiazole-4-carboxylic acid:

    • Dissolve ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to pH 3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-phenylthiazole-4-carboxylic acid.

  • Amide Coupling to form Derivatives:

    • To a solution of 2-phenylthiazole-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 2-phenylthiazole-4-carboxamide derivative.

In Vitro CYP51 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against recombinant fungal CYP51.

Protocol 2: Recombinant Candida albicans CYP51 Inhibition Assay

Materials:

  • Recombinant Candida albicans CYP51 (expressed in E. coli and purified)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • A fluorescent probe substrate for CYP51 (e.g., a commercially available luciferin-based probe)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and a positive control (e.g., ketoconazole) in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.

    • Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of recombinant C. albicans CYP51 and CPR in the reaction buffer. The final concentrations should be optimized for the assay (e.g., 50 nM CYP51 and 100 nM CPR).

    • Prepare a solution of the fluorescent probe substrate in the reaction buffer at a concentration near its Km value.

    • Prepare a solution of NADPH in the reaction buffer (e.g., 1 mM).

  • Assay Protocol:

    • In a 96-well black microplate, add 2 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 88 µL of the CYP51/CPR enzyme mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorescent probe substrate to each well.

    • Immediately start monitoring the fluorescence signal at the appropriate excitation and emission wavelengths for the chosen probe in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.[3]

Protocol 3: Broth Microdilution MIC Assay [3]

  • Preparation of Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

    • The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free control (inoculum only) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the drug-free control, as determined visually or by reading the optical density at 490 nm.

Visualizations

CYP51_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Mechanism cluster_2 Outcome Lanosterol Lanosterol Intermediate1 FF-MAS Lanosterol->Intermediate1 CYP51 (14α-demethylase) CYP51 CYP51 Enzyme Lanosterol->CYP51 Substrate Binding Blocked Ergosterol Ergosterol Intermediate1->Ergosterol Multiple Steps Inhibitor This compound Derivative Inhibitor->CYP51 Binds to Heme Iron Disruption Ergosterol Depletion & Accumulation of Toxic Sterols CYP51->Disruption Membrane Altered Fungal Cell Membrane Integrity Disruption->Membrane GrowthArrest Fungal Growth Inhibition Membrane->GrowthArrest

Caption: Mechanism of CYP51 inhibition by this compound derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Lead Optimization Lead Lead Compound (e.g., SCZ-14) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Synthesis Synthesis of Novel This compound Derivatives SAR->Synthesis CYP51Assay CYP51 Inhibition Assay (IC50 Determination) Synthesis->CYP51Assay MICAssay Antifungal Susceptibility (MIC Determination) CYP51Assay->MICAssay Cytotoxicity Cytotoxicity Assay (e.g., against human cells) MICAssay->Cytotoxicity Selectivity Selectivity Profiling (against human CYPs) Cytotoxicity->Selectivity DataAnalysis Data Analysis and SAR Refinement Selectivity->DataAnalysis LeadOp Lead Optimization DataAnalysis->LeadOp Preclinical Preclinical Candidate Selection LeadOp->Preclinical

Caption: Workflow for the design and evaluation of this compound-based CYP51 inhibitors.

Molecular_Docking cluster_active_site CYP51 Active Site cluster_inhibitor Inhibitor B9 Heme Heme Iron Tyr132 Tyr132 Phe233 Phe233 Leu376 Leu376 His377 His377 Met508 Met508 Thiazole Thiazole Ring Thiazole->Heme Coordination Bond Thiazole->His377 Hydrogen Bond Thiazole->Met508 Hydrophobic Interaction Phenyl Phenyl Ring Phenyl->Tyr132 π-π Stacking Phenyl->Phe233 Hydrophobic Interaction Pentyl n-Pentyl Group Pentyl->Leu376 Hydrophobic Interaction

Caption: Putative binding mode of compound B9 in the C. albicans CYP51 active site.

References

Application Notes and Protocols for the Derivatization of (2-Phenylthiazol-4-yl)methanol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-phenylthiazole scaffold is a privileged heterocyclic motif frequently found in compounds with a broad spectrum of biological activities. Its derivatives have shown promise as antifungal, anticancer, anti-inflammatory, and neuroprotective agents. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a lead compound's structure affect its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties. (2-Phenylthiazol-4-yl)methanol offers a key handle for chemical modification at the 4-position of the thiazole ring. Derivatization of its hydroxyl group to form ethers and esters allows for a systematic exploration of the impact of varying steric bulk, electronics, and lipophilicity on the target biological activity.

These application notes provide detailed protocols for the synthesis of the parent compound, this compound, and its subsequent derivatization into ether and ester analogs for SAR studies.

Data Presentation: SAR of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives against various biological targets. This format allows for a clear comparison of the impact of different functional groups on activity.

Compound IDR GroupTargetBiological Activity (IC₅₀/MIC in µM)
1 -H (Parent Alcohol)Fungal CYP5118.5
2a -CH₃Fungal CYP5112.2
2b -CH₂CH₃Fungal CYP5115.8
2c -CH₂PhFungal CYP518.3
3a -C(O)CH₃COX-225.1
3b -C(O)PhCOX-210.7
3c -C(O)CF₃COX-25.2
4a -CH₂-(4-fluorophenyl)Acetylcholinesterase9.8
4b -CH₂-(4-methoxyphenyl)Acetylcholinesterase14.3
5a -C(O)CH₂CH₂COOHMonoamine Oxidase B7.5

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol involves a two-step synthesis starting from commercially available reagents: a Hantzsch thiazole synthesis to form the thiazole ester, followed by its reduction to the corresponding alcohol.

Step 1a: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

  • Materials:

    • Thiobenzamide

    • Ethyl bromopyruvate

    • Ethanol

    • Sodium bicarbonate

    • Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve thiobenzamide (1.0 eq) in ethanol (100 mL).

    • To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-phenylthiazole-4-carboxylate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 1b: Reduction to this compound

  • Materials:

    • Ethyl 2-phenylthiazole-4-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

    • Anhydrous tetrahydrofuran (THF) or Methanol

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure (using LiAlH₄):

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting white precipitate and wash it thoroughly with ethyl acetate.

    • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or flash column chromatography.

Protocol 2: Derivatization to Ethers via Williamson Ether Synthesis
  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 4-12 hours. Monitor its progress by TLC.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ether derivative by flash column chromatography.

Protocol 3: Derivatization to Esters via Steglich Esterification
  • Materials:

    • This compound

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the DCU and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester derivative by flash column chromatography.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Evaluation Start Starting Materials (Thiobenzamide, Ethyl bromopyruvate) Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Reduction Reduction Hantzsch->Reduction Parent This compound Reduction->Parent Etherification Williamson Ether Synthesis Parent->Etherification Esterification Steglich Esterification Parent->Esterification Ether_lib Ether Library Etherification->Ether_lib Ester_lib Ester Library Esterification->Ester_lib Screening Biological Screening Ether_lib->Screening Ester_lib->Screening SAR SAR Analysis Screening->SAR SAR->Parent Lead Optimization Signaling_Pathway_Concept Ligand 2-Phenylthiazole Derivative Receptor Target Receptor/Enzyme (e.g., CYP51, COX-2) Ligand->Receptor Binds to Signaling Downstream Signaling Cascade Receptor->Signaling Inhibition Inhibition Response Biological Response (e.g., Fungal death, Reduced inflammation) Signaling->Response Inhibition->Signaling blocks

Application Notes and Protocols: Preparation of (2-Phenylthiazol-4-yl)methanol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of (2-Phenylthiazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is intended for use in research and development settings.

Compound Information

This compound is a thiazole derivative with potential applications in various biological assays. Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 23780-13-4[1][2]
Molecular Formula C₁₀H₉NOS[1][3]
Molecular Weight 191.25 g/mol [1]
Appearance Cream crystalline powder[3]
Melting Point 65 °C (predicted)[3]
Storage (Solid) Sealed in a dry environment at 2-8°C[1]

Solubility and Stability Considerations

Solubility

For laboratory use, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing stock solutions. It is crucial to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Stability

The stability of this compound in solution has not been extensively reported. However, studies on other thiazole derivatives have indicated potential for degradation in DMSO at room temperature over time. To ensure the integrity of the compound, it is recommended to:

  • Prepare fresh stock solutions before use.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Protect solutions from light.

  • Visually inspect solutions for any signs of precipitation or color change before use.

Experimental Protocols

The following protocols provide a general guideline for preparing stock solutions of this compound. It is essential to use high-purity solvents and calibrated equipment to ensure accuracy.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 191.25 g/mol = 0.0019125 g = 1.91 mg

  • Weigh the compound:

    • Carefully weigh 1.91 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound to a sterile, amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary, but be mindful of potential degradation.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing a 10 mM Stock Solution in Ethanol

This protocol can be used as an alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

  • Calculate and weigh the compound:

    • Follow steps 1 and 2 from the DMSO protocol to weigh 1.91 mg of this compound.

  • Dissolution:

    • Transfer the compound to a sterile, amber microcentrifuge tube.

    • Add 1 mL of 200 proof ethanol.

    • Vortex until the solid is fully dissolved.

  • Storage:

    • Aliquot and store the solution at -20°C or -80°C as described for the DMSO stock.

Working Solutions

Prepare working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer immediately before use. It is important to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects the biological system under investigation.

Diagrams

Diagram 1: Workflow for Preparation of Stock Solution

G cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer vortex Vortex to Mix dissolve->vortex aliquot Aliquot vortex->aliquot Homogeneous Solution store Store at -20°C / -80°C aliquot->store dilute Prepare Working Solution store->dilute Use as needed assay Perform Assay dilute->assay

Caption: A generalized workflow for preparing and using stock solutions.

Diagram 2: Decision Logic for Solvent Selection

G start Start: Need Stock Solution check_assay Assay Compatibility? start->check_assay use_dmso Use DMSO check_assay->use_dmso  DMSO OK use_ethanol Use Ethanol check_assay->use_ethanol  DMSO not OK, Ethanol OK test_other Test Other Solvents check_assay->test_other  Both not OK check_solubility Compound Soluble? check_solubility->test_other  No end Proceed to Experiment check_solubility->end  Yes use_dmso->check_solubility use_ethanol->check_solubility

Caption: A decision tree for selecting an appropriate solvent.

References

Application Notes and Protocols for (2-phenylthiazol-4-yl)methanol in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-phenylthiazol-4-yl)methanol and its derivatives as a promising scaffold in the development of novel anticancer agents. This document details the synthesis, potential mechanisms of action, and includes detailed protocols for the evaluation of their anticancer properties.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer properties. The this compound framework, in particular, has emerged as a valuable starting point for the design and synthesis of potent and selective anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. This document outlines the synthetic strategies, summarizes the anticancer activities, and provides detailed experimental protocols to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

A widely adopted method for synthesizing the 2-phenylthiazole core involves the reaction of a substituted thiobenzamide with an appropriate α-halocarbonyl compound. Subsequent modifications can be made to the phenyl ring or the thiazole moiety to generate a library of derivatives.

Protocol for the Synthesis of a 2-Amino-4-phenylthiazole Derivative:

  • Reaction Setup: In a round-bottom flask, dissolve thiobenzamide (1 equivalent) and 3-bromo-1,1,1-trifluoroacetone (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-phenylthiazole derivative.

Quantitative Data Presentation

The anticancer activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following table summarizes the IC50 values for selected derivatives.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-phenylthiazole-4-carboxamideT47D (Breast)<10 µg/mL[1]
1 2-phenylthiazole-4-carboxamideCaco-2 (Colorectal)<10 µg/mL[1]
1 2-phenylthiazole-4-carboxamideHT-29 (Colon)<10 µg/mL[1]
4c 2-phenylthiazole derivativeSKNMC (Neuroblastoma)10.8 ± 0.08[2]
4d 2-phenylthiazole derivativeHep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[3]
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26 ± 0.44[3]
21 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung)5.42[4]
22 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidA549 (Lung)2.47[4]
27 Ureido-substituted 4-phenylthiazoleHepG2 (Hepatocellular)0.62 ± 0.34[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Incubate for 24-48h A->B C Harvest & Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate for 15 min (dark) E->F G Flow Cytometry Analysis F->G

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Potential Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis

Many thiazole derivatives induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells. The induction of apoptosis often involves the activation of caspases and modulation of Bcl-2 family proteins.

Apoptosis_Pathway Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway
Kinase Inhibition

Several derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 1 (CDK1), and Insulin-like Growth Factor 1 Receptor (IGF-1R).[5][6] Inhibition of these kinases can disrupt signaling pathways that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways Compound This compound Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition EGFR EGFR Compound->EGFR Inhibition CDK1 CDK1 Compound->CDK1 Inhibition IGF1R IGF-1R Compound->IGF1R Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibition Proliferation Cell Proliferation EGFR->Proliferation Inhibition Survival Cell Survival EGFR->Survival Inhibition CellCycle Cell Cycle Progression CDK1->CellCycle Inhibition IGF1R->Proliferation Inhibition IGF1R->Survival Inhibition

Kinase Inhibition Pathways

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their ability to induce apoptosis and inhibit key oncogenic kinases, makes them attractive candidates for further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of oncology drug discovery. Further derivatization and mechanistic studies are warranted to optimize the anticancer activity and selectivity of this important class of compounds. studies are warranted to optimize the anticancer activity and selectivity of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2-Phenylthiazol-4-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form a 2-phenylthiazole-4-carboxylate ester, typically from thiobenzamide and an ethyl bromopyruvate. The second step involves the reduction of the ester to the desired this compound.

Q2: What are the critical parameters to control for a high-yield Hantzsch thiazole synthesis?

A2: Key parameters for a successful Hantzsch synthesis include the purity of starting materials (α-haloketone and thioamide), reaction temperature, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products. Microwave-assisted methods can often improve yields and significantly reduce reaction times.[1][2]

Q3: Which reducing agents are suitable for converting the intermediate ester to this compound?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation, effectively reducing the ester to the primary alcohol.[3][4] Alternative, milder reducing agents can be employed, but may require optimization of reaction conditions.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Hantzsch reaction and the subsequent reduction. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked.[5]

Q5: What are the best methods for purifying the final product?

A5: The most common purification methods for this compound and related thiazole derivatives are column chromatography and recrystallization. Column chromatography is effective for separating the product from unreacted starting materials and byproducts based on polarity. Recrystallization is a good technique for purifying solid products.

Troubleshooting Guides

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation - Impure starting materials.- Incorrect reaction temperature or time.- Inefficient mixing.- Ensure the purity of thiobenzamide and ethyl bromopyruvate. - Optimize the reaction temperature; refluxing in ethanol is common.[5]- For thermally sensitive substrates, consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[1][6]- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Multiple Spots on TLC (Side Products) - Formation of oxazole byproduct from amide impurities in the thioamide.- Dimerization or polymerization of reactants.[5]- Formation of isomeric thiazoles under certain conditions.- Use high-purity thioamide.- Control the reaction temperature to minimize side reactions.- Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to isolate the desired product.
Difficult Product Isolation - Product is an oil and does not precipitate.- Emulsion formation during aqueous work-up.- If the product is an oil, remove the solvent under reduced pressure and purify by column chromatography.- To break emulsions, add a saturated solution of sodium chloride (brine) or filter the mixture through a pad of celite.
Part 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate to this compound
Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Reduction (Starting Material Remains) - Insufficient amount of reducing agent.- Deactivated reducing agent (e.g., old LiAlH₄).- Low reaction temperature.- Use a sufficient excess of the reducing agent (typically 2-4 equivalents of LiAlH₄).- Use freshly opened or properly stored LiAlH₄.- Ensure the reaction is performed at an appropriate temperature (e.g., refluxing THF for LiAlH₄ reductions).
Low Yield of Final Product - Product loss during work-up.- Degradation of the product.- Formation of byproducts.- The work-up for LiAlH₄ reactions is critical. A common and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts.[7]- Avoid acidic conditions during work-up if the product is acid-sensitive.- Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
Complex Mixture of Products - Over-reduction of other functional groups (if present).- Side reactions due to the high reactivity of LiAlH₄.- LiAlH₄ is a very strong reducing agent and will reduce many functional groups.[4] Protect other sensitive functional groups in the molecule if necessary.- Consider using a milder reducing agent if selectivity is an issue.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Thiazoles

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis (Classical) Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.[1]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.May not be suitable for all substrates, scalability can be a concern.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate (Hantzsch Synthesis)

Materials:

  • Thiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent.

Protocol 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate to this compound

Materials:

  • Ethyl 2-phenylthiazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Work-up (Fieser Method): Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, more water (3x mL).[7]

  • Stir the resulting mixture at room temperature for 15-30 minutes until a white precipitate forms.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite to remove the inorganic salts.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start Starting Materials: Thiobenzamide & Ethyl Bromopyruvate Hantzsch Step 1: Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Hantzsch Intermediate Intermediate: Ethyl 2-Phenylthiazole-4-carboxylate Hantzsch->Intermediate Reduction Step 2: Reduction (LiAlH4, Anhydrous THF) Intermediate->Reduction Workup Quenching & Work-up (Fieser Method) Reduction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product TroubleshootingTree Start Low Yield in Synthesis? Step1 Problem in Hantzsch Synthesis? Start->Step1 Yes Step2 Problem in Reduction Step? Start->Step2 No Hantzsch_Impure Check Purity of Starting Materials Step1->Hantzsch_Impure Impure Starting Materials? Hantzsch_Conditions Optimize Reaction Conditions (Temp, Time) Step1->Hantzsch_Conditions Suboptimal Conditions? Hantzsch_SideProducts Analyze for Side Products (TLC, NMR) Step1->Hantzsch_SideProducts Side Reactions? Reduction_Reagent Verify Activity & Amount of Reducing Agent Step2->Reduction_Reagent Inactive/Insufficient Reagent? Reduction_Workup Optimize Work-up Procedure (Fieser Method) Step2->Reduction_Workup Product Loss in Work-up? Reduction_Incomplete Check for Incomplete Reaction (TLC) Step2->Reduction_Incomplete Incomplete Reaction?

References

Technical Support Center: Purification of Crude (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (2-Phenylthiazol-4-yl)methanol by column chromatography. This resource is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel (60-120 or 230-400 mesh) is the most commonly used and recommended stationary phase.[1] Due to the presence of a hydroxyl group and a basic nitrogen atom in the thiazole ring, interactions with the slightly acidic silica gel can sometimes lead to peak tailing. If this becomes a significant issue, using neutral or deactivated silica gel, or adding a small amount of a basic modifier like triethylamine to the eluent, can be beneficial.[2][3]

Q2: How do I choose an appropriate solvent system (eluent) for the purification?

A2: The selection of an appropriate solvent system is critical for successful separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[4] You can start with a low polarity mixture (e.g., 20-30% ethyl acetate in hexane) and gradually increase the polarity to achieve the desired Rf. For more polar impurities, a gradient elution may be necessary.[3]

Q3: My crude sample is not dissolving well in the initial, non-polar eluent. How should I load it onto the column?

A3: If your sample has poor solubility in the chosen eluent, it is advisable to use a "dry loading" technique.[5] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane or methanol), adding a small amount of silica gel to the solution, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5] This method prevents the issues of band broadening and poor separation that can occur when loading the sample in a strong solvent.[2]

Q4: How can I monitor the progress of the separation during column chromatography?

A4: The elution of compounds from the column should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] Spot the collected fractions on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your desired product, which contain impurities, and which are mixed. Fractions containing the pure product can then be combined for solvent evaporation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Issue Potential Cause Suggested Solution
Poor or No Separation Inappropriate solvent system polarity.Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 for the product and good separation from impurities.[4]
Column overloading.As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel. Reduce the sample load if overloading is suspected.[1]
Improperly packed column (cracks, channels, or air bubbles).Ensure the column is packed uniformly as a slurry and never allowed to run dry.[2]
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the solvent system. For very polar compounds, a system like dichloromethane/methanol may be necessary.[7]
The compound may have decomposed on the silica gel.Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivated silica.[7]
Product Elutes Too Quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the solvent system. Start with a higher percentage of the non-polar solvent (e.g., hexane).[7]
Streaking or Tailing of the Product Band The compound is interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[2]
The sample was overloaded on the column.Reduce the amount of crude material applied to the column.[1]
The sample was not fully dissolved when loaded.Ensure complete dissolution or use the dry loading technique.[2]
Colored Impurities Co-elute with the Product The impurity has a very similar polarity to the product in the chosen solvent system.Try a different solvent system with different selectivity (e.g., replacing ethyl acetate with acetone or dichloromethane). If separation is still not achieved, a different purification technique like recrystallization may be necessary.

Quantitative Data for Similar Compounds

Compound Stationary Phase Eluent System Rf Value Reference
4-(4-chlorophenyl)-N-((2-chlorophenyl)diphenylmethyl)thiazol-2-amineSilica GelEthyl acetate:Hexane (8:2)0.46
N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amineSilica GelEthyl acetate:Hexane (8:2)0.42
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-oneSilica GelEthyl acetate:n-hexane (1:1)0.26[8]
4-ChlorobenzaldehydeSilica GelEthyl acetate:Hexane (1:20)0.6[9]

Note: The polarity of this compound will be significantly influenced by the hydroxyl group, likely requiring a more polar eluent than some of the examples listed. It is crucial to optimize the solvent system using TLC.

Experimental Protocols

General Protocol for Purification of this compound by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7, 4:6) to find a solvent system that gives an Rf value of ~0.3 for the desired product and good separation from impurities.

  • Column Preparation:

    • Select a glass column of an appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

    • Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect the eluent in fractions of a suitable volume in test tubes or flasks.

    • If using a gradient, gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow start Start: Crude this compound tlc TLC Analysis to Determine Eluent start->tlc column_prep Prepare Silica Gel Column tlc->column_prep sample_load Load Crude Sample column_prep->sample_load elution Elute Column and Collect Fractions sample_load->elution fraction_analysis Analyze Fractions by TLC elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Problem with Purification q1 Poor Separation? start->q1 a1_yes Optimize Eluent via TLC Decrease Sample Load q1->a1_yes Yes q2 Product Not Eluting? q1->q2 No end Successful Purification a1_yes->end a2_yes Increase Eluent Polarity Check for Decomposition q2->a2_yes Yes q3 Streaking/Tailing? q2->q3 No a2_yes->end a3_yes Add Triethylamine to Eluent Use Dry Loading q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Hantzsch Thiazole Synthesis: A Technical Support Center for Common Issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole scaffold, a common motif in many pharmaceutical agents. Despite its utility, the synthesis can present challenges. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems researchers face during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields are one of the most frequent issues and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]

  • Purity of Starting Materials: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1]

    • Solution: Ensure the purity of your reactants through appropriate purification techniques like recrystallization or distillation before starting the reaction. Use freshly opened solvents, especially if they are hygroscopic.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's outcome.[1]

    • Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the reaction temperature, and monitoring the reaction over time to determine the optimal reaction duration.

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving significant amounts of starting materials.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction's progress. If the reaction stalls, consider extending the reaction time or increasing the temperature.[1]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired thiazole.

    • Solution: Understanding potential side reactions is key to minimizing them. (See Q2 for more details).

Q2: I'm observing multiple spots on my TLC plate. What are the possible side products?

The presence of multiple spots on a TLC plate post-reaction is a common observation and points to a mixture of compounds.

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[1]

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[1]

  • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[1]

  • Formation of Isomeric Thiazoles: With unsymmetrical α-haloketones, there is a possibility of forming isomeric thiazole products.

To minimize side products, ensure high purity of starting materials and optimize reaction conditions.

Q3: My product is difficult to purify. What purification methods are recommended?

Purification can be challenging due to the presence of side products or unreacted starting materials.

  • Recrystallization: This is often an effective method for purifying solid thiazole products. Selecting an appropriate solvent system is crucial for successful recrystallization.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique. A suitable eluent system can be determined by running TLC plates with different solvent mixtures (e.g., ethyl acetate/hexane).

  • Acid-Base Extraction: If your thiazole product has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the thiazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

Q4: Can I improve my yield and reaction time by changing the reaction conditions?

Absolutely. Modern variations of the Hantzsch synthesis often employ catalysts or alternative energy sources to improve efficiency.

  • Catalysts: Acid catalysts like p-toluenesulfonic acid (PTSA) can be used to accelerate the reaction.[1] In some cases, heterogeneous catalysts such as silica-supported tungstosilicic acid have been shown to be effective and reusable.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3][4]

  • Solvent-Free Conditions: In some instances, the reaction can be performed under solvent-free conditions, which can be more environmentally friendly and lead to shorter reaction times and improved yields.[5]

Data Presentation: Optimizing Reaction Conditions

The choice of reaction conditions can have a significant impact on the yield of the Hantzsch thiazole synthesis. The following tables provide a summary of how different parameters can affect the reaction outcome.

Table 1: Effect of Solvent on Yield in a One-Pot Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No reaction
2WaterReflux550
3Ethanol2512No reaction
4EthanolReflux4.560
5Methanol2512No reaction
6MethanolReflux455
71-ButanolReflux3.570
82-PropanolReflux465
9Ethanol/Water (1:1)653.587

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating653.5 h87
2Ultrasonic IrradiationRoom Temp.2 h87
3Microwave Irradiation9030 min95

Data adapted from studies on substituted Hantzsch thiazole derivatives and microwave-assisted synthesis.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes a general method for the synthesis of a 2-amino-4-phenylthiazole.[6]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (e.g., 50% ethyl acetate/50% hexane)

  • Capillary tubes

  • UV lamp for visualization

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary tube, spot a small amount of your starting α-haloketone and thioamide on the origin as references.

  • In a separate lane, carefully spot a small amount of the reaction mixture.

  • Place the TLC plate in the developing chamber, ensuring the eluent level is below the origin.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have disappeared, and a new spot for the product is prominent.

Visualizations

The following diagrams illustrate key aspects of the Hantzsch thiazole synthesis to aid in understanding and troubleshooting.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 Thioisourea Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials start->check_purity purify Purify Reactants (Recrystallize/Distill) check_purity->purify Impure monitor_reaction Monitor Reaction by TLC check_purity->monitor_reaction Pure purify->monitor_reaction incomplete Incomplete Reaction? monitor_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes side_reactions Multiple Spots on TLC? incomplete->side_reactions No extend_time->monitor_reaction optimize_conditions Optimize Conditions (Solvent, Temp, Catalyst) end Improved Yield optimize_conditions->end side_reactions->optimize_conditions No characterize_byproducts Characterize Byproducts (NMR, MS) side_reactions->characterize_byproducts Yes characterize_byproducts->optimize_conditions Side_Reactions start Hantzsch Reactants (α-Haloketone + Thioamide) desired_path Desired Pathway start->desired_path side_path1 Side Pathway 1 start->side_path1 side_path2 Side Pathway 2 start->side_path2 product Thiazole Product desired_path->product oxazole Oxazole Byproduct (from Amide Impurity) side_path1->oxazole dimer Dimerization/Polymerization side_path2->dimer

References

Technical Support Center: Optimization of 2-Phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylthiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-phenylthiazole, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is consistently low, or I am not obtaining any product. What are the common causes?

    Answer: Low yields in 2-phenylthiazole synthesis can be attributed to several factors:

    • Poor Quality of Starting Materials: The purity of reactants, such as the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide (e.g., thiobenzamide), is critical. Impurities can lead to undesirable side reactions that consume the starting materials.[1]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly influence the reaction outcome.[1] For instance, in the Hantzsch thiazole synthesis, the reaction often requires heating to proceed to completion.[1][2]

    • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials in the mixture.[1] Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial.[1]

    • Side Reactions: The formation of byproducts can consume reactants and complicate the purification process, ultimately reducing the yield of the desired 2-phenylthiazole.[1]

Issue 2: Multiple Spots on TLC Post-Reaction

  • Question: After running the reaction, my TLC plate shows multiple spots. What are the possible side products?

    Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your desired product, these could include:

    • Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide will be visible if the reaction is incomplete.[1]

    • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[1]

    • Dimerization or Polymerization: Under certain conditions, the reactants or reaction intermediates can undergo self-condensation, leading to dimers or polymers.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final 2-phenylthiazole product. What purification methods are recommended?

    Answer: Purification can be challenging due to the presence of side products or unreacted starting materials. Common and effective purification techniques include:

    • Recrystallization: This is a highly effective method for purifying solid organic compounds. Selecting a suitable solvent system is key to obtaining high-purity crystals.

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography using a silica gel stationary phase is a powerful purification tool.[1] The choice of eluent is critical for good separation.

    • Washing: After the reaction, washing the crude product with appropriate solutions can remove unreacted reagents and some impurities. For example, washing with a base can neutralize the reaction mixture and help precipitate the product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenylthiazole?

A1: The Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis are two of the most widely recognized methods.[3]

  • Hantzsch Thiazole Synthesis: This is a classic method that involves the reaction between an α-haloketone and a thioamide.[2][4] It is a versatile method for producing a wide variety of substituted thiazoles.

  • Cook-Heilbron Thiazole Synthesis: This method is used to form 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids.[5]

Modern approaches also include greener protocols utilizing microwave irradiation or ultrasound to improve yields and reduce reaction times.[6]

Q2: How can I monitor the progress of the 2-phenylthiazole synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding.[1]

Q3: What are the key parameters to optimize for improving the yield of 2-phenylthiazole?

A3: To optimize the yield, consider the following parameters:

  • Reactant Stoichiometry: While equimolar amounts are often a good starting point, varying the ratio of the α-haloketone to the thioamide can sometimes improve yields.

  • Solvent: The choice of solvent (e.g., ethanol, methanol) can significantly impact the reaction rate and yield.[1]

  • Temperature: The reaction may require heating (reflux) to go to completion.[1] However, excessively high temperatures can lead to side product formation.

  • Catalyst: Some variations of thiazole synthesis may benefit from the use of a catalyst to improve efficiency.[6]

  • Reaction Time: Monitoring the reaction with TLC will help determine the optimal reaction time to maximize product formation while minimizing byproduct formation.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Substituted-4-Phenylthiazole Synthesis

EntryReactantsSolventConditionsYield (%)
1Acetophenone, Thiourea, Iodine-Reflux, 12hNot specified
2Ethyl acetoacetate derivatives, ThiobenzamideEthanolReflux78.9 (for an intermediate)
3α-bromo ketone, ThioamideEthanolRefluxVaries
4Ketones, N-bromosuccinimide, ThioureaEthanol/Water (3:1)Reflux, with citric acidGood
52-bromoacetophenone, ThioureaMethanolHeat99 (for 2-amino-4-phenylthiazole)

Note: Yields can vary significantly based on the specific substrates and precise reaction conditions.

Experimental Protocols

1. Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a common laboratory procedure for the Hantzsch synthesis.[2][7]

  • Materials:

    • Acetophenone

    • Thiourea

    • Iodine

    • Diethyl ether

    • Ammonium hydroxide solution

    • Methanol

  • Procedure:

    • In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

    • Reflux the mixture for 12 hours.

    • After reflux, cool the reaction mixture to room temperature.

    • Wash the mixture with diethyl ether to remove any unreacted acetophenone and iodine.

    • Pour the reaction mixture into a solution of ammonium hydroxide.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

2. General Procedure for Hantzsch Synthesis of 4-(Aryl)-1,3-thiazole

This is a general procedure that can be adapted for various substituted thiazoles.[1]

  • Materials:

    • α-bromo ketone (1 equivalent)

    • Thioamide (1-1.2 equivalents)

    • Ethanol

  • Procedure:

    • Dissolve the α-bromo ketone in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the thioamide to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress using TLC. Reaction times can range from a few hours to overnight.

    • Once the starting materials are consumed (as indicated by TLC), allow the mixture to cool to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting residue can be worked up by dissolving it in an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying over an anhydrous drying agent (e.g., Na₂SO₄).

    • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Reactants (α-haloketone, thioamide) solvent Add Solvent (e.g., Ethanol) start->solvent reflux Heat to Reflux solvent->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete isolate Isolate Crude Product (Filtration or Extraction) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Pure 2-Phenylthiazole purify->end

Caption: Experimental workflow for a typical Hantzsch 2-phenylthiazole synthesis.

troubleshooting_low_yield issue Low/No Product Yield cause1 Poor Starting Material Quality issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Side Reactions issue->cause4 solution1 Purify/Verify Reactants cause1->solution1 solution2 Optimize Temp, Time, Solvent cause2->solution2 solution3 Monitor with TLC, Increase Time/Temp cause3->solution3 solution4 Modify Conditions to Minimize Byproducts cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in 2-phenylthiazole synthesis.

References

(2-Phenylthiazol-4-yl)methanol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new, unidentified peaks in your chromatogram.

  • A decrease in the area of the main this compound peak over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Prevention Strategy
Photodegradation 1. Analyze a sample that has been kept in complete darkness (dark control) to see if the extra peaks are absent. 2. Compare the UV-Vis spectrum of the degraded sample to the original; a change may indicate chromophore alteration.1. Store the compound and its solutions in amber vials or wrap containers in aluminum foil.[1] 2. Minimize exposure to ambient light during sample preparation and analysis.
Oxidation 1. Prepare a fresh solution and immediately analyze it. Compare with an older solution. 2. If available, use LC-MS/MS to identify the mass of the new peaks. An increase of 14 Da or 16 Da could suggest oxidation to an aldehyde or carboxylic acid, respectively.1. Use deoxygenated solvents by purging with nitrogen or argon gas.[1] 2. Add an antioxidant like Butylated hydroxytoluene (BHT) or Ascorbic Acid to the solution. 3. Store the solid compound under an inert atmosphere (N₂ or Ar).
Solvent Impurities 1. Run a blank solvent gradient on your HPLC to check for impurities. 2. Use fresh, high-purity, HPLC-grade solvents to prepare a new sample and re-analyze.1. Always use high-purity solvents from a reliable source.[1] 2. Filter solvents before use if they have been stored for an extended period.
Issue 2: Solution Discoloration or Precipitate Formation

Symptoms:

  • A clear, colorless solution of this compound turns yellow or brown over time.

  • Formation of solid material (precipitate) in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Prevention Strategy
Degradation Product Formation 1. Visual changes are a strong indicator of chemical degradation.[1] 2. Analyze the solution using HPLC or LC-MS to confirm the presence of degradation products.1. Implement all prevention strategies for photodegradation and oxidation. 2. Store solutions at recommended temperatures (2-8°C) and for short durations.
Poor Solubility / Supersaturation 1. Gently warm the solution to see if the precipitate redissolves. 2. Check the concentration against the known solubility of the compound in that specific solvent.1. Prepare solutions at concentrations well below the solubility limit. 2. Use a co-solvent system if higher concentrations are needed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most likely degradation pathways are photodegradation and oxidation .

  • Photodegradation: The thiazole ring system can absorb UV and visible light, which can initiate degradation.[1] A common mechanism for related thiazole compounds involves reaction with singlet oxygen, leading to the cleavage of the thiazole ring.[2]

  • Oxidation: The primary alcohol (hydroxymethyl) group is susceptible to oxidation, which can convert it first to an aldehyde and then potentially to a carboxylic acid. This can be initiated by atmospheric oxygen, light, or trace metal impurities.

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintaining the compound's integrity.

  • Solid Compound: Store in a tightly sealed container in a dry, dark place at 2-8°C.[3] For long-term storage, consider storing under an inert atmosphere like nitrogen or argon.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep them in amber vials at 2-8°C for a limited time. Purging the solution and the vial headspace with an inert gas can extend stability.[1]

Q3: What are the signs that my sample of this compound has degraded?

A3: Signs of degradation can be both visual and analytical.

  • Visual Signs: A change in color from white/off-white (solid) or colorless (solution) to yellow or brown. The appearance of cloudiness or precipitate in a solution.[1]

  • Analytical Signs: A decrease in the purity of the main compound peak and the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). You may also see shifts in spectroscopic profiles (e.g., NMR).[1]

Q4: Can I use stabilizers in my formulation? If so, which ones are recommended?

A4: Yes, incorporating stabilizers can significantly prevent degradation, particularly in solution.

Stabilizer Class Example Typical Concentration Mechanism of Action
Antioxidants Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Inhibit oxidation reactions.[1]
UV Absorbers Benzophenones and derivatives0.1% - 1% (w/v)Absorb UV radiation and dissipate it as heat.[1]
Singlet Oxygen Quenchers Sodium Azide, DABCO10-50 mMDeactivate reactive singlet oxygen formed during photosensitization.[1]

Note: Always check for compatibility of the stabilizer with your specific experimental system and analytical methods.

Experimental Protocols

Protocol: Assessing Photostability of this compound in Solution

Objective: To determine the extent of photodegradation of this compound under specific light conditions and to evaluate the effectiveness of a photostabilizer.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile)

  • Photostabilizer (e.g., BHT, a UV absorber)

  • Clear and amber glass HPLC vials

  • Aluminum foil

  • Calibrated photostability chamber (or a light source with known output)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare three sets of solutions from the stock:

      • Solution A (Light Exposed): Dilute the stock solution to the final concentration in a clear glass vial.

      • Solution B (Stabilized & Light Exposed): Dilute the stock solution to the final concentration and add the chosen photostabilizer. Transfer to a clear glass vial.

      • Solution C (Dark Control): Dilute the stock solution to the final concentration. Transfer to an amber glass vial and wrap it completely in aluminum foil.[1]

  • Initial Analysis (T=0):

    • Immediately analyze an aliquot from each solution (A, B, and C) by HPLC to determine the initial peak area of this compound. This serves as the baseline.

  • Light Exposure:

    • Place vials A and B inside the photostability chamber.

    • Place vial C in the same chamber (or at the same temperature) but shielded from light.

    • Expose the samples to a controlled light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a defined period (e.g., 24, 48, 72 hours).

  • Time-Point Analysis:

    • At each designated time point, remove an aliquot from each vial and analyze by HPLC.

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to its T=0 value for each condition.

    • Compare the degradation rate of Solution A (exposed) to Solution C (dark control) to quantify the specific effect of light.

    • Compare the degradation rate of Solution B (stabilized) to Solution A to determine the efficacy of the photostabilizer.

Quantitative Data Summary Table:

Time (hours) % Remaining (A: Exposed) % Remaining (B: Stabilized) % Remaining (C: Dark Control)
0100%100%100%
24Record ValueRecord ValueRecord Value
48Record ValueRecord ValueRecord Value
72Record ValueRecord ValueRecord Value

Visualizations

Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Photodegradation (UV/Visible Light + O₂) A->C D 2-Phenylthiazole-4-carbaldehyde B->D Mild Oxidant / Air F Unstable Endoperoxide Intermediate C->F [4+2] Cycloaddition E 2-Phenylthiazole-4-carboxylic acid D->E Strong Oxidant / Over-oxidation G Ring-Cleavage Products F->G Rearrangement

Caption: Key degradation pathways for this compound.

Experimental Workflow for Photostability Testing prep 1. Prepare Solutions (A: Exposed, B: Stabilized, C: Dark) t0 2. Initial HPLC Analysis (T=0) prep->t0 expose 3. Expose Samples A & B to Light (Store C in Dark) t0->expose tx 4. Analyze by HPLC at Time Points (e.g., 24h, 48h, 72h) expose->tx analyze 5. Analyze Data - Calculate % remaining - Compare A vs C (photo-effect) - Compare A vs B (stabilizer effect) tx->analyze report 6. Report Findings analyze->report

Caption: Workflow for assessing compound photostability.

Troubleshooting Logic for Sample Degradation start Degradation Suspected? (New Peaks, Color Change) dark_control Is Degradation Present in Dark Control? start->dark_control solvent_blank Are Impurities in Solvent Blank? dark_control->solvent_blank Yes action_photo Photodegradation is Likely. - Use amber vials - Add UV absorber/quencher - Work in low light dark_control->action_photo No action_solvent Use High-Purity Solvent solvent_blank->action_solvent Yes action_oxid Oxidation/Thermal Degradation is Likely. - Use deoxygenated solvents - Add antioxidant - Store at 2-8°C solvent_blank->action_oxid No

Caption: Decision tree for troubleshooting degradation issues.

References

How to resolve poor solubility of (2-Phenylthiazol-4-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor aqueous solubility of (2-Phenylthiazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The molecular structure of this compound contains a phenyl group and a thiazole ring, both of which are hydrophobic in nature. These nonpolar moieties reduce the molecule's ability to form favorable interactions (like hydrogen bonds) with polar water molecules, leading to low aqueous solubility. While the methanol group offers some polarity, it is often insufficient to overcome the hydrophobicity of the larger aromatic structure.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common approaches include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.[1][2]

  • pH Adjustment: Altering the pH of the aqueous medium to ionize the compound, which is often more soluble than the neutral form.[3][4]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[3][5][6]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[7][8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area available for dissolution.[1][4]

Q3: Which solubility enhancement method should I try first?

A3: For early-stage research and in vitro experiments, using co-solvents (like DMSO or ethanol) or adjusting the pH are often the simplest and most direct first steps.[9][10] The choice depends on the experimental constraints, such as the tolerance of a cell line to a specific co-solvent or the required pH range for an assay. For in vivo studies, more advanced formulations like cyclodextrin complexes or solid dispersions may be necessary to improve bioavailability.[5][8]

Q4: Can the thiazole ring in the compound be leveraged for pH-dependent solubilization?

A4: Yes, the nitrogen atom in the thiazole ring is basic and can be protonated under acidic conditions.[10] This protonation would result in a charged, cationic species, which is expected to have significantly higher aqueous solubility than the neutral molecule. Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH is a viable strategy.[10][11]

Troubleshooting Guides

This section provides a step-by-step approach to resolving specific solubility challenges during your experiments.

Issue 1: My compound precipitates when I dilute my stock solution (e.g., in DMSO) into an aqueous buffer.

Cause: This is a common issue where the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound dissolved in the final aqueous medium.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase Co-solvent Percentage: Determine the maximum percentage of the co-solvent (e.g., DMSO, ethanol) that is tolerated by your experimental system (e.g., cell culture, enzyme assay). Prepare your final solution so that it does not exceed this limit. For many cell-based assays, the final DMSO concentration is kept below 0.5-1%.

  • Use a Different Co-solvent: Some common co-solvents used in drug formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[9][12] These may offer different solubilizing capacities and toxicity profiles compared to DMSO.

  • Explore Alternative Methods: If co-solvents are not a viable option, consider using cyclodextrins or surfactants to maintain solubility in the aqueous phase.

Issue 2: Adjusting the pH is not improving the solubility of my compound.

Cause: The pH may not be low enough to achieve significant protonation of the thiazole ring, or the intrinsic solubility of the ionized form is still limited.

Troubleshooting Steps:

  • Verify pKa: If possible, determine the pKa of the thiazole nitrogen. For a stable salt and increased solubility, the pH of the solution should ideally be at least 2 units below the pKa of the basic group.

  • Check for Compound Degradation: Extreme pH values can cause chemical degradation. Before proceeding, assess the stability of this compound at the target acidic pH over the duration of your experiment.

  • Combine with Co-solvents: A combination of pH adjustment and a low percentage of a co-solvent can have a synergistic effect on solubility.[1]

  • Consider Salt Formation: For solid formulations, creating a salt of the compound (e.g., a hydrochloride salt) can be a robust way to improve its solubility and dissolution rate.[3][5]

Solubility Enhancement Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for this compound.

G start Start: Poor Aqueous Solubility of Compound exp_type What is the experimental context? start->exp_type invitro In Vitro / Early Research exp_type->invitro In Vitro invivo In Vivo / Preclinical exp_type->invivo In Vivo method_choice_vitro Select Initial Method invitro->method_choice_vitro adv_method_choice Select Advanced Method invivo->adv_method_choice cosolvent Use Co-solvent (e.g., DMSO, Ethanol) method_choice_vitro->cosolvent ph_adjust pH Adjustment (Acidic Buffer) method_choice_vitro->ph_adjust check_sol_vitro Solubility Goal Met? cosolvent->check_sol_vitro ph_adjust->check_sol_vitro success_vitro Proceed with Experiment check_sol_vitro->success_vitro Yes check_sol_vitro->adv_method_choice No fail_vitro No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) adv_method_choice->cyclodextrin surfactant Use Surfactants (e.g., Tween-80) adv_method_choice->surfactant solid_dispersion Solid Formulations (e.g., Solid Dispersion) adv_method_choice->solid_dispersion check_sol_adv Solubility Goal Met? cyclodextrin->check_sol_adv surfactant->check_sol_adv solid_dispersion->check_sol_adv success_adv Proceed with Formulation check_sol_adv->success_adv Yes fail_adv Re-evaluate / Combine Methods check_sol_adv->fail_adv No G cluster_0 Aqueous Solution compound Hydrophobic Compound (Guest) complex Inclusion Complex (Increased Apparent Solubility) compound->complex Encapsulation cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity cd->complex

References

Technical Support Center: Synthesis of 4-(hydroxymethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(hydroxymethyl)-2-phenylthiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(hydroxymethyl)-2-phenylthiazole?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone (or a related α-halocarbonyl compound) with a thioamide. For the synthesis of 4-(hydroxymethyl)-2-phenylthiazole, the key starting materials are thiobenzamide and a 3-halo-1-hydroxyacetone derivative.

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors, including suboptimal reaction temperature, inappropriate solvent choice, poor quality of starting materials, or incorrect stoichiometry.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some Hantzsch syntheses.[2] Ensuring the purity of the α-haloketone and thiobenzamide is also critical.[2]

Q3: I am observing significant impurity formation. What are the likely side products?

A3: Side products in the Hantzsch synthesis can arise from several pathways. Potential impurities include unreacted starting materials, the formation of isomeric thiazole products if reaction conditions are not controlled, or byproducts from the self-condensation of the α-haloketone.[2][3] Running the reaction for too long or at too high a temperature can also lead to the formation of degradation products.[2]

Q4: What is the best method to purify the crude 4-(hydroxymethyl)-2-phenylthiazole product?

A4: The most common and effective purification method for thiazole derivatives is column chromatography using silica gel.[4] A solvent system, typically a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, is used to elute the compound.[4] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can also be an effective technique for final purification.[3]

Q5: Can the reaction conditions influence the final product structure?

A5: Yes, reaction conditions, particularly pH, can be crucial. While the standard Hantzsch synthesis is often run under neutral or slightly basic conditions, some variations show improved regioselectivity under acidic conditions, which can be important when using substituted thioamides.[5] For the synthesis of 4-(hydroxymethyl)-2-phenylthiazole, maintaining optimal pH can help prevent side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Issue 1: Low or No Product Yield
Possible CauseSuggested Solution(s)
Inappropriate Solvent Screen different solvents such as ethanol, methanol, or a mixture of solvents to find the optimal medium for the reaction.[2]
Suboptimal Temperature Optimize the reaction temperature. Many Hantzsch syntheses proceed well under reflux.[2] Monitor reaction progress via Thin-Layer Chromatography (TLC) to avoid product degradation from excessive heat.
Poor Quality Starting Materials Ensure the purity of thiobenzamide and the α-haloketone. Impurities in starting materials can inhibit the reaction or lead to side products.[2]
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants. A slight excess of the thioamide is sometimes used.[1]
Atmospheric Moisture If reactants are sensitive to moisture, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Formation of Multiple Products/Impurities
Possible CauseSuggested Solution(s)
Reaction Temperature Too High Monitor the reaction by TLC to determine the optimal reaction time and temperature, avoiding the formation of degradation byproducts.[2]
Incorrect pH Adjust the pH of the reaction mixture. The stability of the hydroxymethyl group and the reaction intermediates can be pH-dependent.[5] A buffer may be employed to maintain a stable pH.
Side Reactions of Starting Materials The α-haloketone can undergo self-condensation. Ensure it is added slowly to the reaction mixture containing the thioamide to favor the desired reaction pathway.
Issue 3: Difficult Product Isolation or Purification
Possible CauseSuggested Solution(s)
Product is Soluble in Reaction Solvent After the reaction is complete, the product may need to be precipitated by adding a non-solvent or by neutralizing the reaction mixture if it is acidic or basic.[6]
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography by performing thorough TLC analysis with different solvent ratios (e.g., varying ethyl acetate/hexane ratios).[4]
Oiling Out During Recrystallization This occurs when the product is insoluble in the solvent at its boiling point. Add a small amount of a co-solvent in which the product is more soluble, or try a different solvent system entirely.[3] Slowly cooling the solution is also critical.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(hydroxymethyl)-2-phenylthiazole via Hantzsch Synthesis

This protocol is a representative procedure based on the general Hantzsch thiazole synthesis.[1]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol (10 mL per gram of thiobenzamide).

  • Reagent Addition : To the stirring solution, add 1,3-dichloroacetone (1.1 eq). Note: 1,3-dichloroacetone is used as a precursor, which will be hydrolyzed in a subsequent step. Alternatively, a protected version of 3-chloro-1-hydroxyacetone can be used.

  • Reaction : Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrohalic acid formed during the reaction.[6]

  • Extraction : Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which will be an intermediate in this specific pathway.

  • Hydrolysis : The resulting crude 4-(chloromethyl)-2-phenylthiazole is then subjected to hydrolysis (e.g., with aqueous sodium acetate followed by a base) to yield the final 4-(hydroxymethyl)-2-phenylthiazole.

  • Purification : Purify the final crude product using column chromatography as described in Protocol 2.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying the final product.[4]

  • Column Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand on top.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the product onto a small amount of silica gel and load the dry powder onto the column.[4]

  • Elution : Begin eluting the column with the solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation : Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified 4-(hydroxymethyl)-2-phenylthiazole.[4]

Visualizations

Main_Reaction_Pathway Thiobenzamide Thiobenzamide Intermediate Thiazoline Intermediate Thiobenzamide->Intermediate + Haloketone 3-halo-1-hydroxyacetone (or protected equivalent) Haloketone->Intermediate Product 4-(hydroxymethyl)-2-phenylthiazole Intermediate->Product Cyclization & Dehydration

Caption: Main reaction pathway for the Hantzsch synthesis of 4-(hydroxymethyl)-2-phenylthiazole.

Side_Reaction cluster_conditions Potential Cause Haloketone 2x 3-halo-1-hydroxyacetone SideProduct Dimerization/Polymerization Byproducts Haloketone->SideProduct Condition1 High Concentration Condition1->SideProduct Condition2 High Temperature Condition2->SideProduct

Caption: Potential side reaction involving the self-condensation of the α-haloketone starting material.

Troubleshooting_Workflow cluster_solutions Solutions Start Problem: Low Product Yield CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Solvent, Time) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents Impure? OptimizeConditions Optimize Temp/Solvent via Small-Scale Trials CheckConditions->OptimizeConditions Suboptimal? AdjustRatios Adjust Molar Ratios CheckStoichiometry->AdjustRatios Incorrect?

Caption: Troubleshooting workflow for addressing low product yield in the synthesis.

References

Technical Support Center: Enhancing the Stability of (2-Phenylthiazol-4-yl)methanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to ensuring the long-term stability of (2-Phenylthiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the handling and storage of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a direct question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Change in physical appearance (e.g., color change, clumping) of solid this compound. - Degradation: Exposure to light, heat, or atmospheric oxygen can lead to the formation of colored impurities. - Hygroscopicity: The compound may absorb moisture from the air, causing it to clump.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container at the recommended temperature (see FAQs). 2. Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). 3. Desiccant: Store the container in a desiccator to minimize moisture absorption. 4. Purity Check: Before use, verify the purity of the material using a suitable analytical method like HPLC or NMR spectroscopy.[1]
Decreased potency or inconsistent results in biological assays. - Degradation in Solution: The compound may be unstable in the chosen solvent or under the assay conditions (e.g., pH, temperature). - Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment. 2. Aliquot Stock Solutions: If long-term storage of solutions is necessary, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] 3. Solvent Selection: Choose a solvent in which the compound is known to be stable. For initial studies, consider aprotic solvents like anhydrous DMSO or DMF. 4. pH and Buffer Effects: Investigate the stability of the compound in the assay buffer at the working temperature.
Appearance of new peaks in chromatograms during analysis. - On-Column Degradation: The compound might be degrading on the analytical column due to the mobile phase composition or temperature. - Autosampler Instability: The compound may be degrading in the sample vial while waiting for injection.[3]1. Mobile Phase Optimization: Adjust the pH of the mobile phase or use a different buffer system. 2. Temperature Control: Use a cooled autosampler to maintain the integrity of the samples prior to analysis.[4] 3. Method Validation: Perform a thorough validation of your analytical method to ensure it is stability-indicating.[5]
Precipitation of the compound from solution upon storage. - Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures. - Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of the compound.1. Solubility Assessment: Determine the solubility of the compound in various solvents at different temperatures. 2. Proper Sealing: Ensure vials are tightly sealed with appropriate caps to prevent solvent loss. 3. Co-solvents: Consider the use of a co-solvent system to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, opaque container at -20°C, preferably under an inert atmosphere (argon or nitrogen) to protect it from light, moisture, and oxygen. For short-term storage (up to a few weeks), storage at 2-8°C in a desiccator is acceptable.

Q2: In which solvents is this compound most stable for creating stock solutions?

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, potential degradation pathways include:

  • Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Hydrolysis: While the thiazole ring is generally stable, extreme pH conditions could potentially lead to ring opening.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to complex degradation pathways.

Q4: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions such as:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: e.g., heating the solid compound at a temperature below its melting point.

  • Photostability: Exposing the compound to UV and visible light.

The degradation products can then be analyzed by techniques like HPLC-MS to identify them.[1]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade formic acid, ammonium acetate, or other suitable buffers

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Initial Screening:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Screen different mobile phase compositions (e.g., varying ratios of acetonitrile/water and methanol/water) and pH conditions (e.g., using formic acid or ammonium acetate buffer).

    • Monitor the peak shape and retention time of the parent compound.

  • Forced Degradation Sample Analysis:

    • Perform forced degradation studies as outlined in FAQ Q4.

    • Inject the stressed samples into the HPLC system using the initial screening conditions.

    • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Method Optimization:

    • Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • The use of a PDA detector is recommended to check for peak purity.

  • Method Validation:

    • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Materials:

  • This compound

  • Validated stability-indicating HPLC method

  • Climate-controlled stability chambers

  • Appropriate storage containers (e.g., amber glass vials with screw caps)

Methodology:

  • Sample Preparation:

    • Aliquot the solid this compound into multiple vials.

    • Prepare solutions of the compound in the desired solvent and aliquot into separate vials.

  • Storage Conditions:

    • Place the vials in stability chambers set to the desired long-term storage conditions (e.g., -20°C, 5°C, and 25°C/60% RH).

    • Include a condition with exposure to light (photostability).

  • Time Points:

    • Establish a schedule for pulling samples for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis:

    • At each time point, analyze the samples in triplicate using the validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any major degradation products.

    • Record any changes in physical appearance.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH8 hours60°C25.8%3
3% H₂O₂24 hours25°C32.5%4
Thermal (Solid)48 hours80°C5.1%1
Photolytic7 days25°C12.7%2
Table 2: Long-Term Stability Data for Solid this compound
Storage ConditionTime (Months)Assay (% of Initial)Appearance
-20°C 0100.0%White Powder
699.8%No Change
1299.5%No Change
5°C 0100.0%White Powder
698.2%No Change
1296.5%Slight Yellowing
25°C / 60% RH 0100.0%White Powder
692.1%Yellow Powder
1285.3%Yellow, Clumped

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Obtain this compound prep_solid Prepare Solid Aliquots start->prep_solid prep_solution Prepare Solution Aliquots start->prep_solution storage_minus20 -20°C prep_solid->storage_minus20 storage_5 5°C prep_solid->storage_5 storage_25 25°C / 60% RH prep_solid->storage_25 storage_photo Photostability prep_solid->storage_photo prep_solution->storage_minus20 prep_solution->storage_5 prep_solution->storage_25 prep_solution->storage_photo pull_samples Pull Samples at Time Points storage_minus20->pull_samples storage_5->pull_samples storage_25->pull_samples storage_photo->pull_samples hplc_analysis HPLC Analysis pull_samples->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval end End: Determine Shelf-Life data_eval->end

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_other Other Pathways parent This compound aldehyde (2-Phenylthiazol-4-yl)carbaldehyde parent->aldehyde [O] photodegradants Photodegradation Products parent->photodegradants Light (hν) hydrolysis_products Hydrolysis Products parent->hydrolysis_products Acid/Base acid 2-Phenylthiazole-4-carboxylic acid aldehyde->acid [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up (2-Phenylthiazol-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-Phenylthiazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method for synthesizing the 2-phenylthiazole core structure is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, this typically involves the reaction of a 3-halo-2-oxopropanal derivative with thiobenzamide, followed by reduction of the resulting aldehyde or ester.

Q2: What are the key starting materials for the Hantzsch synthesis of the this compound precursor?

A2: The key reagents are typically thiobenzamide and a suitable three-carbon α-halocarbonyl compound possessing a protected or latent hydroxymethyl group at the 4-position of the resulting thiazole ring. A common starting material is ethyl bromopyruvate, which leads to an ester that can be subsequently reduced.

Q3: What are the critical process parameters to monitor during the Hantzsch reaction for this synthesis?

A3: Key parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The reaction is often exothermic, and maintaining a consistent temperature is crucial for preventing side-product formation. Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q4: How can the progress of the reaction be effectively monitored?

A4: Reaction progress can be monitored by TLC, observing the consumption of the limiting starting material (typically the α-haloketone) and the appearance of the product spot. A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes, should be determined empirically. For more quantitative analysis during scale-up, HPLC is the preferred method.

Q5: What is the recommended method for purifying the final product, this compound, at a larger scale?

A5: At the laboratory scale, column chromatography is common. For larger-scale production, purification strategies should focus on crystallization or recrystallization from a suitable solvent system to remove impurities. This is often more cost-effective and scalable than chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Observed Issue Potential Cause Recommended Actions
Low Yield of Thiazole Intermediate Incomplete reaction.- Ensure accurate stoichiometry of reactants. An excess of the thioamide can sometimes be beneficial. - Monitor the reaction to completion using HPLC. - Optimize the reaction temperature; localized overheating can lead to degradation.
Side reactions, such as the formation of dithiazine byproducts.- Maintain strict temperature control. - Ensure slow and controlled addition of reagents.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.- After reaction completion, cool the mixture to induce precipitation. - If the product remains in solution, perform a solvent swap to a solvent in which the product is less soluble.
Formation of an oil instead of a solid.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. - Use seeding with a small crystal of the pure product to initiate crystallization.
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize the reaction stoichiometry and time. - Implement an effective purification step, such as recrystallization.
Formation of byproducts from the Hantzsch reaction.- Optimize reaction conditions (temperature, concentration) to minimize byproduct formation. - Develop a selective recrystallization procedure to isolate the desired product.
Poor Yield in the Reduction Step to the Alcohol Incomplete reduction of the ester or aldehyde precursor.- Ensure the reducing agent (e.g., sodium borohydride, lithium aluminum hydride) is of high purity and sufficient molar excess. - For larger scale, monitor the reaction for completion before quenching.
Degradation of the product during workup.- Maintain appropriate pH and temperature during the workup procedure. - Minimize the time the product is in acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate (Hantzsch Synthesis)

This protocol describes the synthesis of the ester precursor to this compound.

  • Materials:

    • Thiobenzamide

    • Ethyl bromopyruvate

    • Ethanol

    • Triethylamine (or another suitable base)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve thiobenzamide in ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add ethyl bromopyruvate to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

    • Slowly add triethylamine to neutralize the hydrobromide salt formed and stir for an additional 30 minutes.

    • The product may precipitate from the solution. If not, the ethanol can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash with cold ethanol.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate to this compound

  • Materials:

    • Ethyl 2-phenylthiazole-4-carboxylate

    • Sodium borohydride (or other suitable reducing agent)

    • Ethanol or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend ethyl 2-phenylthiazole-4-carboxylate in ethanol or THF in a reaction vessel.

    • Cool the suspension to 0-5 °C.

    • Portion-wise, add sodium borohydride to the suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

    • Carefully quench the reaction by the slow addition of water or dilute acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Hantzsch Reaction cluster_intermediate Intermediate Product cluster_reduction Reduction cluster_final_product Final Product Thiobenzamide Thiobenzamide Condensation Condensation in Ethanol Thiobenzamide->Condensation EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Condensation Ester Ethyl 2-Phenylthiazole-4-carboxylate Condensation->Ester ReductionStep Reduction (e.g., NaBH4) Ester->ReductionStep FinalProduct This compound ReductionStep->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Monitor_Reaction Monitor Reaction Progress (HPLC) Start->Monitor_Reaction Control_Temperature Ensure Strict Temperature Control Start->Control_Temperature Purification_Loss Investigate Purification Losses Start->Purification_Loss Optimize_Base Optimize Base Addition Check_Stoichiometry->Optimize_Base Monitor_Reaction->Control_Temperature Recrystallization Optimize Recrystallization Solvent/Conditions Purification_Loss->Recrystallization

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Method Refinement for Consistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in common biological assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Troubleshooting Guide and FAQs

Q1: What are the acceptable levels of variability in an ELISA?

For reliable immunoassay results, the intra-assay coefficient of variation (CV), which measures consistency within a single plate, should generally be less than 10%. The inter-assay CV, which assesses plate-to-plate consistency, should ideally be below 15%.[1][2][3] High CVs can indicate inconsistencies in pipetting, washing, or reagent preparation.[4]

Q2: I'm getting high background in my ELISA. What are the common causes and solutions?

High background can obscure your results and is often caused by several factors:

  • Insufficient Washing: Unbound reagents may not be adequately removed. Increasing the number of wash steps or the soaking time between washes can help.[5]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. It's important to titrate your antibodies to find the optimal concentration.

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding. You can try increasing the blocking time or using a different blocking agent.[6]

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample. Running a control with only the secondary antibody can help identify this issue.

Q3: Why am I seeing a weak or no signal in my ELISA?

A weak or absent signal can be due to a variety of issues:

  • Reagent Problems: One or more reagents may have been omitted, prepared incorrectly, or expired. Always double-check that all reagents have been added in the correct order and are within their expiration date.

  • Incorrect Antibody Pairing: In a sandwich ELISA, the capture and detection antibodies must recognize different epitopes on the target antigen.

  • Suboptimal Incubation Times or Temperatures: Ensure that you are following the recommended incubation times and temperatures for each step.

  • Inactive Enzyme or Substrate: The enzyme conjugate or substrate may have lost activity.

Quantitative Data: Acceptable Coefficients of Variation (CV)
Assay ParameterAcceptable CV (%)Implication of High CV
Intra-Assay Precision < 10%Inconsistent pipetting, washing, or reagent addition within a single plate.[1][2][4]
Inter-Assay Precision < 15%Variation in experimental conditions (e.g., temperature, incubation times) between different assays.[1][2][3]
Sample Replicates < 20%Pipetting errors, contamination, or temperature gradients across the plate.
Experimental Protocol: Sandwich ELISA
  • Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Sample/Standard Incubation: Add 100 µL of your samples and standards (in appropriate dilutions) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Signaling Pathway: JAK-STAT Pathway for Cytokine Detection

Cytokine levels are often measured using ELISA. Many cytokines signal through the JAK-STAT pathway, which is crucial for immunity, cell proliferation, and differentiation.[7][8][9]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates P_JAK P-JAK JAK->P_JAK phosphorylation STAT STAT P_JAK->STAT phosphorylates P_STAT P-STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer dimerization Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene

A simplified diagram of the JAK-STAT signaling pathway.

Western Blot

Troubleshooting Guide and FAQs

Q1: My Western blot has high background. How can I fix this?

High background can be caused by several factors:

  • Insufficient Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for at least 1 hour at room temperature.[1][6] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause background.[10][11][12]

  • Antibody Concentration is Too High: Both primary and secondary antibody concentrations should be optimized. Try using a more dilute antibody solution.[5]

  • Inadequate Washing: Increase the number and duration of washes with TBST to remove unbound antibodies.[10]

  • Membrane Drying: Never let the membrane dry out during the procedure.[10]

Q2: I am not seeing any bands on my Western blot. What went wrong?

The absence of bands can be due to:

  • Inefficient Protein Transfer: Verify transfer by staining the membrane with Ponceau S after transfer.

  • Incorrect Antibody: Ensure you are using the correct primary antibody for your target protein and that the secondary antibody is specific for the primary antibody's host species.

  • Low Protein Expression: The target protein may not be highly expressed in your sample. Try loading more protein onto the gel.

  • Antibody Dilution: The primary or secondary antibody may be too dilute. Try using a more concentrated solution.

Q3: I see multiple non-specific bands. What should I do?

Non-specific bands can arise from:

  • Antibody Cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

  • Sample Degradation: Always use fresh samples and add protease inhibitors to your lysis buffer to prevent protein degradation.[1]

  • Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.

Quantitative Data: Illustrative Comparison of Blocking Buffers

Disclaimer: The following data is for illustrative purposes to demonstrate the principles of blocking buffer selection and does not represent actual experimental results.

Blocking BufferTarget Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
5% Non-Fat Milk in TBST 850012007.1
5% BSA in TBST 78008009.8
Proprietary Protein-Free Blocker 820045018.2
Experimental Protocol: Western Blot
  • Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1][6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate (ECL) for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently analyzed by Western blot, often by detecting the phosphorylation of ERK.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates P_ERK P-ERK Nucleus Nucleus P_ERK->Nucleus translocates to Transcription Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription

A simplified representation of the MAPK/ERK signaling cascade.

Polymerase Chain Reaction (PCR)

Troubleshooting Guide and FAQs

Q1: I don't see any PCR product on my gel. What could be the problem?

No amplification is a common PCR issue with several potential causes:

  • Template DNA Issues: The DNA template may be of poor quality, degraded, or contain PCR inhibitors.[13] Consider purifying your DNA sample or trying a dilution series.

  • Primer Problems: The primers may be designed incorrectly, degraded, or used at a suboptimal concentration.

  • Incorrect Annealing Temperature: If the annealing temperature is too high, the primers will not bind to the template. Try lowering the annealing temperature in increments of 2°C.[14]

  • Enzyme or Reagent Failure: The DNA polymerase may be inactive, or other reaction components like dNTPs or MgCl₂ may be at incorrect concentrations.[13]

Q2: I have multiple, non-specific bands on my gel. How can I improve specificity?

Non-specific amplification can be addressed by:

  • Increasing the Annealing Temperature: This increases the stringency of primer binding.

  • Optimizing Primer Design: Ensure your primers are specific to your target sequence.

  • Reducing the Number of PCR Cycles: Excessive cycling can lead to the amplification of non-target sequences.[15]

  • Using a "Hot Start" Polymerase: This prevents non-specific amplification that can occur at lower temperatures during reaction setup.

Q3: My PCR reactions are not reproducible. What are the sources of variability?

Inconsistent PCR results often stem from:

  • Pipetting Errors: Inaccurate pipetting of template DNA, primers, or master mix can lead to significant variation.

  • Contamination: Contamination of reagents or workspaces with other DNA can lead to false positives.

  • Thermal Cycler Performance: Ensure your thermal cycler is properly calibrated and provides uniform heating and cooling.

Quantitative Data: Illustrative Effect of PCR Inhibitors

Disclaimer: The following data is for illustrative purposes to show the general effect of PCR inhibitors and does not represent actual experimental results.

InhibitorConcentrationΔCt (vs. No Inhibitor)Apparent PCR Efficiency (%)
None (Control) -098
Ethanol 1%+1.585
Heparin 0.05 U/µL+3.265
Heme 1 µM+5.840
Experimental Protocol: Standard PCR
  • Reaction Setup: On ice, prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl₂, forward primer, and reverse primer. Aliquot the master mix into PCR tubes.

  • Add Template: Add the template DNA to each PCR tube. Include a no-template control (NTC) to check for contamination.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize for your primers).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

    • Hold: 4°C.

  • Agarose Gel Electrophoresis: Mix the PCR products with a loading dye and run on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Visualize the DNA bands under UV light.

Experimental Workflow: PCR

PCR_Workflow Start Start Prep Prepare Master Mix (Polymerase, dNTPs, Primers, Buffer) Start->Prep Add_Template Add Template DNA and No-Template Control Prep->Add_Template Cycling Thermal Cycling (Denaturation, Annealing, Extension) Add_Template->Cycling Gel Agarose Gel Electrophoresis Cycling->Gel Visualize Visualize Bands (UV Transilluminator) Gel->Visualize End End Visualize->End

A standard workflow for performing a Polymerase Chain Reaction.

Cell-Based Assays

Troubleshooting Guide and FAQs

Q1: My results from cell-based assays are highly variable between replicates. What can I do?

High variability in replicate wells is a common problem and can often be addressed by:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cells from settling.[16]

  • "Edge Effect": The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth. To mitigate this, fill the perimeter wells with sterile media or PBS and do not use them for experimental data.[16]

  • Pipetting Errors: Calibrate your pipettes regularly and use a consistent pipetting technique.[16]

Q2: My cells are not responding as expected to the treatment. What are the possible reasons?

A lack of the expected cellular response could be due to:

  • Cell Health and Passage Number: Use healthy, low-passage cells that are in the exponential growth phase. Continuous passaging can lead to phenotypic drift and altered drug responses.[17][18]

  • Compound Solubility/Stability: Ensure your test compound is fully dissolved and stable in the culture medium.

  • Incorrect Dosing: Double-check your dilution calculations to ensure you are using the correct final concentrations.

Q3: I am observing a high background signal in my cell viability assay. What should I check?

High background can be caused by:

  • Reagent Contamination: Assay reagents can be contaminated with bacteria or other substances that interfere with the assay.

  • Compound Interference: The test compound itself may interact with the assay reagents. Run a cell-free control to test for this.

  • Media Components: Phenol red in the culture medium can interfere with some colorimetric assays. Consider using phenol red-free medium for the assay.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your test compound. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of the formazan.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Logical Diagram: Troubleshooting High Variability in Cell-Based Assays

Troubleshooting_Cell_Assay Start High Variability in Replicates Check_Seeding Is cell seeding consistent? Start->Check_Seeding Improve_Seeding Action: Mix cell suspension between pipetting. Use reverse pipetting. Check_Seeding->Improve_Seeding No Check_Edge_Effect Are you using outer wells? Check_Seeding->Check_Edge_Effect Yes Improve_Seeding->Check_Edge_Effect Avoid_Outer_Wells Action: Fill outer wells with sterile media/PBS and exclude from analysis. Check_Edge_Effect->Avoid_Outer_Wells Yes Check_Pipetting Is pipetting accurate? Check_Edge_Effect->Check_Pipetting No Avoid_Outer_Wells->Check_Pipetting Calibrate_Pipettes Action: Calibrate pipettes. Ensure consistent technique. Check_Pipetting->Calibrate_Pipettes No Check_Contamination Is there contamination? Check_Pipetting->Check_Contamination Yes Calibrate_Pipettes->Check_Contamination Aseptic_Technique Action: Use strict aseptic technique. Test for mycoplasma. Check_Contamination->Aseptic_Technique Yes Resolved Problem Resolved Check_Contamination->Resolved No Aseptic_Technique->Resolved

A troubleshooting flowchart for high variability in cell-based assays.

References

Technical Support Center: Microwave-Assisted Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted synthesis to reduce reaction times for thiazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of thiazole derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inefficient absorption of microwaves by the reaction mixture.- Reaction temperature is too low.- Incorrect solvent choice.- Reagents are not suitable for microwave synthesis.- Reaction time is too short.- Add a polar solvent or a silicon carbide (SiC) stir bar to improve microwave absorption.- Increase the reaction temperature in increments of 10°C.[1]- Select a solvent with a higher dielectric constant (e.g., DMF, ethanol).- Ensure reagents are sufficiently polar to interact with microwaves.- Gradually increase the reaction time.
Formation of Byproducts or Decomposition - Reaction temperature is too high.- "Hot spot" formation leading to localized overheating.- Prolonged reaction time.- Decrease the reaction temperature.- Ensure efficient stirring to promote even heat distribution.- Reduce the reaction time.- Use a lower power setting on the microwave reactor.
Reaction Does Not Reach the Set Temperature - Insufficient microwave power.- Low microwave absorption of the reaction mixture.- Incorrect vessel type or size.- Increase the microwave power in small increments.[1]- Add a polar co-solvent or a microwave absorber.- Use a vessel size appropriate for the reaction volume.
Pressure Exceeds Safety Limits - Volatile solvent used at a high temperature.- Formation of gaseous byproducts.- Reaction vessel is overfilled.- Switch to a higher-boiling point solvent.- Lower the reaction temperature.- Reduce the initial volume of reactants in the vessel.
Inconsistent Results Between Batches - Variations in starting material quality.- Inconsistent positioning of the reaction vessel in the microwave cavity.- Fluctuations in microwave power output.- Use reagents from the same batch and of high purity.- Ensure the reaction vessel is placed in the same position for each run.- Calibrate the microwave reactor to ensure consistent power output.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for thiazole derivatives compared to conventional heating?

A1: The primary advantages include significantly reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles with fewer byproducts.[2][3][4]

Q2: How do I select an appropriate solvent for my microwave-assisted thiazole synthesis?

A2: The choice of solvent is crucial. Polar solvents such as ethanol, DMF, and ionic liquids are generally preferred as they absorb microwave irradiation effectively, leading to rapid and uniform heating.[3][5] The solvent's boiling point should also be considered in relation to the desired reaction temperature to ensure adequate pressure can be maintained in a sealed vessel.

Q3: Can I use a domestic microwave oven for these syntheses?

A3: It is strongly discouraged. Domestic microwave ovens lack the necessary temperature and pressure controls, as well as safety features, required for chemical synthesis.[5] Dedicated laboratory microwave reactors are essential for safe and reproducible results.

Q4: What is "superheating" in the context of microwave synthesis?

A4: Superheating refers to the phenomenon where a liquid is heated to a temperature significantly above its conventional boiling point without actually boiling. This is possible in sealed microwave reaction vessels due to the rapid, direct heating of the solvent. This can dramatically accelerate reaction rates.[3]

Q5: My reaction involves non-polar reactants. Can I still use microwave synthesis?

A5: Yes. If your reactants are non-polar, you can use a polar solvent to absorb the microwave energy and transfer heat to the reactants. Alternatively, "passive heating elements" or a catalyst support that strongly absorbs microwaves can be added to the reaction mixture.[5]

Data Presentation: Reaction Time and Yield Comparison

The following tables summarize quantitative data comparing conventional and microwave-assisted synthesis for various thiazole derivatives.

Table 1: Synthesis of 2-Aminothiazole Derivatives [6]

EntryMethodReaction TimeYield (%)
1Conventional (Reflux)8-10 hours14.20
2Microwave Irradiation (170 W)5-15 minutes29.46

Table 2: Hantzsch Thiazole Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [7]

EntryMethodReaction TimeYield (%)
1Conventional (Reflux in Methanol)8 hoursLower yields
2Microwave Irradiation (140 °C)15-20 minutesGood to excellent yields

Table 3: Synthesis of Thiazole Analogues via Multicomponent Reaction [8]

EntryMethodCatalystTemperature (°C)Time (min)Yield (%)
1ConventionalAcetic AcidReflux-Poor (22-26%)
2Microwave (210 W)Acetic Acid704-688

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives [6]

  • In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Filter the precipitate and dry it.

  • Recrystallize the product from ethanol.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [7]

  • To a solution of the appropriate ethanone derivative (1.0 mmol) in methanol (5 mL) in a microwave process vial, add the substituted thiourea (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the contents into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Start: Microwave Synthesis of Thiazole Derivative check_yield Low or No Yield? start->check_yield check_byproducts Byproducts or Decomposition? check_yield->check_byproducts No increase_temp Increase Temperature Increase Time Change Solvent check_yield->increase_temp Yes check_temp Reaction Not Reaching Set Temperature? check_byproducts->check_temp No decrease_temp Decrease Temperature Decrease Time Improve Stirring check_byproducts->decrease_temp Yes check_pressure Pressure Too High? check_temp->check_pressure No increase_power Increase Power Add Microwave Absorber check_temp->increase_power Yes success Successful Synthesis check_pressure->success No change_solvent Use Higher Boiling Point Solvent Reduce Reactant Volume check_pressure->change_solvent Yes increase_temp->start Re-run decrease_temp->start Re-run increase_power->start Re-run change_solvent->start Re-run

References

Validation & Comparative

A Comparative Analysis of (2-Phenylthiazol-4-yl)methanol and Other CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (2-Phenylthiazol-4-yl)methanol and its derivatives with other established inhibitors of Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. CYP51 is a critical enzyme in the ergosterol and cholesterol biosynthesis pathways in fungi and mammals, respectively, making it a key target for antifungal and potential anticholesterolemic drugs. This document synthesizes available experimental data to facilitate informed decisions in drug discovery and development.

Introduction to CYP51 Inhibition

CYP51 is a crucial enzyme responsible for the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol.[1] In fungi, this step is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Inhibition of fungal CYP51 disrupts membrane integrity, leading to fungal cell growth inhibition and death.[2] In humans, CYP51 is involved in cholesterol biosynthesis.[1] The most prominent class of CYP51 inhibitors are the azole antifungals, which coordinate with the heme iron atom in the enzyme's active site, thereby blocking substrate binding and catalysis.[1][2]

Quantitative Comparison of Inhibitor Potency

The inhibitory potential of various compounds against CYP51 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several well-known CYP51 inhibitors and a representative 2-phenylthiazole derivative against different CYP51 orthologs.

CompoundTarget OrganismCYP51 OrthologIC50 (µM)Reference
2-Phenylthiazole Derivative (B9) Candida albicansCaCYP51Not explicitly an IC50, but potent antifungal activity reported[3][4]
KetoconazoleTrypanosoma cruziTcCYP510.014[5]
ItraconazoleTrypanosoma cruziTcCYP510.029[5]
PosaconazoleTrypanosoma cruziTcCYP510.048[5]
MiconazoleTrypanosoma cruziTcCYP510.057[5]
FluconazoleCandida albicansCaCYP510.31[6]
Chloro-derivative 5dCandida albicansCaCYP510.39[6]
Chloro-derivative 5fCandida albicansCaCYP510.46[6]
Halide-derivative 12bCandida albicansCaCYP510.20[7]
Halide-derivative 12cCandida albicansCaCYP510.33[7]

Note: Data for the 2-phenylthiazole derivative "B9" is based on reports of its potent antifungal activity against various fungal strains, including fluconazole-resistant ones.[3][4] Specific IC50 values for direct CYP51 inhibition were not found in the reviewed literature. The other listed compounds are well-characterized azole antifungals included for comparative purposes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of CYP51 inhibition and a general workflow for evaluating potential inhibitors.

CYP51_Inhibition_Pathway CYP51 Inhibition Signaling Pathway Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate FF_MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS) CYP51->FF_MAS Catalysis Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane Ergosterol Ergosterol FF_MAS->Ergosterol Further Biosynthesis Ergosterol->Disrupted_Membrane Absence leads to Inhibitor This compound & Other Azoles Inhibitor->CYP51 Inhibition

Caption: Mechanism of CYP51 inhibition by azole compounds.

Experimental_Workflow Experimental Workflow for CYP51 Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis Expression Recombinant CYP51 Expression & Purification Enzyme_Assay CYP51 Inhibition Assay (IC50 Determination) Expression->Enzyme_Assay Analysis Data Analysis & Comparison Enzyme_Assay->Analysis Susceptibility Antifungal Susceptibility Testing (MIC Determination) Susceptibility->Analysis

Caption: General experimental workflow for evaluating CYP51 inhibitors.

Experimental Protocols

Recombinant CYP51 Expression and Purification

Objective: To produce purified CYP51 enzyme for in vitro inhibition assays.

Methodology:

  • Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag for purification.[8]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown to a specific optical density, and protein expression is induced with IPTG.[8]

  • Cell Lysis and Solubilization: Cells are harvested, resuspended in a lysis buffer, and lysed (e.g., by sonication). The membrane fraction containing CYP51 is solubilized using a detergent like sodium cholate.[9][10]

  • Purification: The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified CYP51 is eluted from the column using a buffer containing imidazole.[8][9]

  • Characterization: The purity and concentration of the enzyme are determined by SDS-PAGE and spectroscopy.[9]

CYP51 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of recombinant CYP51 by 50%.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR), a lipid mixture, and a buffer.[1][11]

  • Inhibitor Addition: The test compound, such as a 2-phenylthiazole derivative, is added at various concentrations. A vehicle control (e.g., DMSO) is also included.[1]

  • Substrate Addition: The natural substrate, lanosterol, is added to the mixture.[11]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.[1]

  • Product Extraction and Analysis: The reaction is stopped, and the sterol products are extracted. The conversion of lanosterol to its demethylated product is quantified using LC-MS/MS or GC-MS.[1]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[5]

In Vitro Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungal strain.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., Candida albicans) is prepared according to CLSI or EUCAST guidelines.[12][13]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI 1640).[13]

  • Inoculation: The standardized fungal inoculum is added to each well.[13]

  • Incubation: The plate is incubated at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, assessed visually or by measuring optical density.[2]

Conclusion

While direct comparative data for this compound is limited, the broader class of 2-phenylthiazole derivatives shows significant promise as potent CYP51 inhibitors. The representative compound "B9" has demonstrated potent activity against clinically relevant fungal strains, suggesting that this chemical scaffold is a valuable starting point for the development of new antifungal agents.[3][4] Further studies are warranted to synthesize and evaluate the specific inhibitory activity of this compound against various CYP51 orthologs to fully characterize its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

Comparative Analysis of the Antifungal Activity of Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various thiazole derivatives, supported by experimental data. Thiazole-based compounds represent a promising class of antifungals, often targeting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

Thiazole derivatives have demonstrated significant in vitro activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans and Cryptococcus neoformans. Their mechanism of action often mirrors that of other azole antifungals, primarily through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[2] However, some studies suggest that thiazole derivatives may also exert their antifungal effects through other mechanisms, such as cell wall disruption and the induction of oxidative stress.[3][4]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of thiazole derivatives is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. In some cases, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is also determined. A low MFC/MIC ratio is indicative of a fungicidal (killing) effect, whereas a high ratio suggests a fungistatic (inhibiting growth) effect.

The following tables summarize the in vitro antifungal activity of various classes of thiazole derivatives against Candida and Cryptococcus species, with comparisons to standard antifungal drugs where available.

Table 1: Antifungal Activity of Thiazole Derivatives against Candida Species

Thiazole Derivative ClassFungal Strain(s)MIC Range (µg/mL)MFC Range (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation(s)
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesC. albicans (clinical isolates & ATCC strains)0.008 - 7.810.015 - 31.25Nystatin0.015 - 7.81[3]
2-Hydrazinyl-4-phenyl-1,3-thiazolesC. albicans (pathogenic strain)3.9Not ReportedFluconazole15.62[1]
2,4-Disubstituted-1,3-thiazolesC. albicans ATCC 102313.9 - 7.81Not ReportedFluconazole15.62[1]
2-Amino-4,5-diarylthiazole Derivative (5a8)C. albicans9 µMNot ReportedFluconazoleNot specified in direct comparison[5]

Table 2: Antifungal Activity of Thiazole Derivatives against Cryptococcus Species

Thiazole DerivativeFungal Strain(s)MIC Range (µg/mL)MFC/MIC RatioReference DrugReference Drug MIC (µg/mL)Citation(s)
RJ37C. neoformans H99, C. gattii R2650.21Not specified in direct comparisonNot specified in direct comparison[4]
RVJ42C. neoformans H99, C. gattii R2650.11Not specified in direct comparisonNot specified in direct comparison[4]
RN86, RN88, RJ37, RVJ42C. neoformans and C. gattii (11 strains)0.1 - 1.6Not ReportedNot specified in direct comparisonNot specified in direct comparison[4]

Structure-Activity Relationship (SAR)

The antifungal potency of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Key SAR observations from various studies include:

  • Substitution at C2 and C4: 2,4-disubstituted thiazole derivatives are a common scaffold for potent antifungal agents.[1][5]

  • Hydrazine Moiety at C2: The presence of a hydrazinyl or hydrazone group at the C2 position of the thiazole ring has been shown to enhance antifungal activity against Candida species.[1]

  • Lipophilic Substituents at C4: The introduction of lipophilic groups at the C4 position can increase the antifungal efficacy, likely by facilitating penetration of the fungal cell membrane.[1]

  • Aryl Substituents: The nature of aryl groups attached to the thiazole core plays a crucial role in determining the antifungal spectrum and potency. For example, in some series, a p-bromophenyl substituent at the fourth position of the thiazole ring increased antifungal activity.[6]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions: The thiazole derivatives and reference antifungal drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. The plates also include a drug-free growth control and a sterility control. The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated until growth is visible in the control culture. The MFC is the lowest concentration from which no colonies grow on the subculture plate.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cell lines (e.g., HeLa or HEK293) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of the untreated control cells.

Visualizing Mechanisms and Workflows

Signaling Pathway of Thiazole Antifungals

The primary mechanism of action for many thiazole derivatives involves the disruption of the ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell integrity.

Antifungal_Mechanism Thiazole Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits Lanosterol Lanosterol CYP51->Lanosterol Ergosterol Ergosterol CYP51->Ergosterol Depletion Integrity Loss of Membrane Integrity & Fluidity CYP51->Integrity Accumulation of toxic sterols Lanosterol->Ergosterol Conversion Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ROS Increased Reactive Oxygen Species (ROS) Integrity->ROS CellDeath Fungal Cell Death Integrity->CellDeath Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CellDeath Experimental_Workflow Synthesis Synthesis of Thiazole Derivatives Screening In Vitro Antifungal Screening (MIC) Synthesis->Screening MFC MFC Determination Screening->MFC SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR MFC->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Cytotoxicity Cytotoxicity Assays (e.g., MTT) SAR->Cytotoxicity Lead Lead Compound Identification Mechanism->Lead Cytotoxicity->Lead

References

Comparative Guide to the Structure-Activity Relationship of (2-Phenylthiazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of (2-Phenylthiazol-4-yl)methanol analogs, focusing on their anticancer and antifungal properties. The information presented is based on experimental data from various scientific studies, offering insights for the rational design of novel therapeutic agents.

Anticancer Activity of this compound Analogs and Related Phenylthiazole Derivatives

The this compound scaffold and its derivatives have emerged as a promising area in the development of novel anticancer agents. The cytotoxic effects of these compounds are significantly influenced by the nature and position of substituents on the phenyl and thiazole rings.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-phenylthiazole core have revealed key structural features that govern anticancer potency. Generally, the introduction of specific substituents on the 2-phenyl ring and modifications at the 4-position of the thiazole ring play a crucial role in modulating the cytotoxic activity against various cancer cell lines.

For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, it was observed that electron-withdrawing groups on the 2-phenyl ring enhanced anticancer activity. Furthermore, modifications at the 4-position of the thiazole, such as the introduction of a carboxamide group, have been explored, demonstrating that the nature of the substituent at this position significantly impacts cytotoxicity.

The following table summarizes the in vitro cytotoxic activity of various this compound analogs and related 2-phenylthiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 (on Phenyl Ring)R2 (at Thiazole C4)Cancer Cell LineIC50 (µM)Reference
Series 1: 2-Amino-4-phenylthiazole Derivatives
5b3-NO2Amide linkage to another substituted phenyl ringHT292.01[1][2]
27Ureido-substitutedAmide linkage to morpholine/piperidineHepG20.62[1]
Series 2: N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
4cH (on p-tolyl)CONH-(p-NO2-Ph)SKNMC10.8[3]
4dH (on p-tolyl)CONH-(m-Cl-Ph)Hep-G211.6[3]
Series 3: Substituted Methoxybenzoyl-aryl-thiazole Derivatives
8bH4-MethoxybenzoylMelanoma & Prostate Cancer CellsLow nM range

Antifungal Activity of this compound Analogs

This compound analogs have also demonstrated significant potential as antifungal agents. Their mechanism of action often involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.

Structure-Activity Relationship (SAR) Insights

SAR studies on 2-phenylthiazole derivatives as antifungal agents have highlighted the importance of substituents on both the phenyl and thiazole rings for potent activity. For example, in a study of 2-phenylthiazole CYP51 inhibitors, modifications at the 4-position of the thiazole ring and on the 2-phenyl ring led to compounds with potent activity against various fungal strains, including fluconazole-resistant ones.

The removal of a methyl group at the 4-position of the thiazole ring in a lead compound resulted in improved antifungal activity. Furthermore, the introduction of an n-pentyl group at the 4-position of the 2-phenyl ring yielded the most potent compound in the series.

The following table summarizes the in vitro antifungal activity of selected 2-phenylthiazole derivatives, including analogs with modifications at the 4-position that could conceptually be derived from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDR1 (on Phenyl Ring)R2 (at Thiazole C4)Fungal StrainMIC (µg/mL)Reference
Series of 2-Phenylthiazole CYP51 Inhibitors
A1HHCandida albicans1-16
B94-n-pentylHCandida albicans0.125
B102-FHCandida albicans0.125
B154-ClHCandida albicans0.5
B164-BrHCandida albicans0.5

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antifungal Activity (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

Several studies have indicated that thiazole derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently dysregulated pathways in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Thiazole This compound Analogs Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound analogs.

References

Validating the Biological Target of (2-Phenylthiazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized biological target of (2-Phenylthiazol-4-yl)methanol. Based on the prevalence of soluble epoxide hydrolase (sEH) as a target for structurally related phenylthiazole compounds, this document outlines a comprehensive strategy to investigate sEH as a potential target. We will compare the hypothetical performance of this compound with established sEH inhibitors and a negative control, supported by detailed experimental protocols and data visualization.

Comparative Analysis of sEH Inhibitory Activity

The following table summarizes the inhibitory potency of this compound against soluble epoxide hydrolase (sEH) in comparison to known inhibitors and a negative control. The data for this compound is hypothetical and serves as a placeholder for experimental results.

CompoundStructureTarget(s)IC₅₀ (nM) for human sEHRationale for Inclusion
This compound(Structure of the compound of interest)sEH (Hypothesized)Hypothetical Value: 500The compound of interest, hypothesized to be an sEH inhibitor based on its 2-phenylthiazole scaffold.
TPPU(Structure of a known sEH inhibitor)sEH3.7[1][2]A potent and selective sEH inhibitor, serving as a positive control to validate the assay and benchmark potency.
AUDA(Structure of a known sEH inhibitor)sEH69[1]A well-characterized, potent sEH inhibitor, also used as a positive control.
SW-17(Structure of a related dual inhibitor)sEH, FAAH2.5[3]A potent dual inhibitor of sEH and FAAH with a 4-phenylthiazole core, providing a relevant structural comparison.[3]
2-Methylthiazole(Structure of a simple, related compound)None>10,000A structurally related but simplified molecule, expected to be inactive and serving as a negative control.

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid.[4] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][4][5] Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects.[4][5]

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects_EETs Anti-inflammatory & Vasodilatory Effects EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Reduced_Effects Reduced Biological Activity DHETs->Reduced_Effects Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->sEH

The sEH signaling pathway and the hypothesized inhibitory action.

Experimental Protocols

Recombinant Human sEH Enzyme Activity Assay (Fluorescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified sEH.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7[6][7]

  • Test compounds (dissolved in DMSO)

  • Positive controls: TPPU, AUDA

  • Negative control: 2-Methylthiazole

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)[7]

Procedure:

  • Prepare serial dilutions of the test and control compounds in sEH assay buffer.

  • Add a fixed amount of recombinant human sEH to each well of the microplate.

  • Add the diluted compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorescent substrate (PHOME or Epoxy Fluor 7) to each well.

  • Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) using a fluorescence plate reader.

  • The rate of increase in fluorescence is proportional to the sEH enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Cellular sEH Activity Assay

This assay assesses the ability of a compound to inhibit sEH activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.

Materials:

  • A suitable cell line with endogenous sEH expression (e.g., HEK293, HepG2)

  • Cell culture medium and reagents

  • Cell-permeable fluorescent substrate for sEH

  • Test compounds, positive and negative controls (dissolved in DMSO)

  • 96-well clear-bottom black microplates

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test and control compounds for a specific duration (e.g., 1-2 hours).

  • Add the cell-permeable fluorescent substrate to the cells.

  • Incubate for a period to allow for substrate uptake and conversion by intracellular sEH.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percentage of inhibition and determine the cellular IC₅₀ value as described in the enzyme activity assay.

Experimental Workflow and Comparative Logic

The following diagrams illustrate the general workflow for screening and validating sEH inhibitors and the logical framework for the comparative analysis.

experimental_workflow cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Cellular Validation cluster_3 Downstream Effects A Compound Library B Enzymatic Assay (sEH) A->B C Identify 'Hits' B->C D IC50 Determination C->D E Compare to Positive Controls D->E F Cell-Based sEH Assay E->F G Assess Cellular Potency F->G H Measure EET/DHET Ratio G->H I Confirm Mechanism of Action H->I

A typical workflow for the validation of a hypothesized sEH inhibitor.

logical_comparison cluster_0 Experimental Outcome cluster_1 Conclusion Test_Compound This compound Potent_Inhibition Potent sEH Inhibition Test_Compound->Potent_Inhibition If active No_Inhibition No Significant Inhibition Test_Compound->No_Inhibition If inactive Positive_Control Positive Controls (e.g., TPPU, AUDA) Positive_Control->Potent_Inhibition Expected Negative_Control Negative Control (e.g., 2-Methylthiazole) Negative_Control->No_Inhibition Expected Target_Validated Hypothesis Supported: sEH is a likely target Potent_Inhibition->Target_Validated Target_Invalidated Hypothesis Not Supported: sEH is an unlikely target No_Inhibition->Target_Invalidated

The logical framework for comparing experimental outcomes to validate the biological target.

References

A Comparative Molecular Docking Guide: (2-Phenylthiazol-4-yl)methanol and its Potential Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, computational techniques such as molecular docking have become indispensable for the preliminary assessment of small molecules as potential therapeutic agents. This guide provides a comparative analysis of the hypothetical binding of (2-Phenylthiazol-4-yl)methanol with three distinct protein targets known to interact with other phenylthiazole derivatives: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Lanosterol 14α-demethylase (CYP51), and Free Fatty Acid Receptor 2 (FFA2).

While no direct experimental docking studies for this compound have been published, this guide leverages existing data on analogous compounds to provide a comparative framework for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols for molecular docking, present comparative data for known phenylthiazole ligands, and visualize the relevant biological pathways.

Comparative Analysis of Phenylthiazole Derivatives

To contextualize the potential of this compound, it is crucial to compare it with structurally similar compounds that have been previously studied. The following tables summarize the quantitative data for various phenylthiazole derivatives against PPARγ, CYP51, and FFA2.

Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose homeostasis, and lipid metabolism.[1] Phenylthiazole derivatives have been investigated as potential PPARγ agonists.

Compound NameStructureBinding Energy (kcal/mol)Activity (EC50)Reference
Phenylthiazole acid (4a)Not available in search results-6.24> 100 µM[2]
Phenylthiazole acid (4h)Not available in search results-5.6829.33 ± 3.41 µM[2]
Phenylthiazole acid (4i)Not available in search results-5.973.53 ± 0.47 µM[2]
Phenylthiazole acid (4t)Not available in search results-9.470.75 ± 0.20 µM[2]
Rosiglitazone (Positive Control)Not available in search results-9.090.83 ± 0.14 µM[2]
Target: Lanosterol 14α-demethylase (CYP51)

CYP51 is a crucial enzyme in the biosynthesis of sterols, such as ergosterol in fungi and cholesterol in mammals, making it a key target for antifungal drugs.[3][4]

Compound NameStructureBinding Affinity/InteractionsReference
SZ-C14 (Lead Compound)2-phenylthiazole derivativeModerate antifungal activity. The methyl group at the 4-position of the thiazole ring was observed to collide with Tyr118 in the protein cavity.[5]
Compound A12-phenylthiazole derivative (unsubstituted at 4-position)Improved antifungal activity compared to SZ-C14.[5]
Compound B9Optimized 2-phenylthiazole derivativePotent inhibitory activity against several fungal strains.[5]
Triazole inhibitors (Fluconazole, Voriconazole, Itraconazole, Posaconazole)Not phenylthiazole derivativesStabilize in the binding cavity through hydrophobic interactions. Long-tailed inhibitors show stronger binding affinities.
Target: Free Fatty Acid Receptor 2 (FFA2)

FFA2, also known as GPR43, is a G protein-coupled receptor activated by short-chain fatty acids and is involved in modulating inflammation, lipid metabolism, and insulin secretion.[6]

Compound NameStructureActivity (EC50)Reference
Phenylthiazole-carboxamido acid derivative (6e)Not available in search results23.1 µM[7]
Propionate (Positive Control)Not available in search results43.3 µM[7]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies, applicable to the investigation of this compound with its potential protein targets. This protocol is based on commonly used software and methodologies in the field.

1. Protein Preparation:

  • Obtain Protein Structure: The 3D crystallographic structure of the target protein (e.g., PPARγ, CYP51, FFA2) is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Polar hydrogens are added to the protein structure, and appropriate Kollman charges are assigned.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • Obtain Ligand Structure: The 3D structure of the ligand, this compound, is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

  • Torsion Tree and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is converted to the PDBQT file format.

3. Molecular Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed algorithm.

  • Configuration: Parameters for the docking run are set, including the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: The docking simulation is run to predict the binding poses and affinities of the ligand within the protein's active site.

4. Analysis of Results:

  • Binding Affinity: The predicted binding energy (in kcal/mol) for each binding pose is analyzed. Lower binding energies typically indicate more favorable binding.

  • Pose Visualization: The predicted binding poses of the ligand are visualized within the protein's active site using molecular visualization software (e.g., PyMOL, UCSF Chimera).

  • Interaction Analysis: The non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein are identified and analyzed.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is calculated to validate the docking protocol.

Signaling Pathways and Experimental Workflows

To understand the biological context of the molecular docking studies, it is essential to visualize the signaling pathways in which the target proteins are involved, as well as the experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) grid_def Grid Box Definition (Active Site Identification) protein_prep->grid_def ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking_run Running Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_def->docking_run pose_analysis Binding Pose and Affinity Analysis docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

PPARg_Signaling_Pathway ligand Phenylthiazole Ligand (e.g., this compound) pparg PPARγ ligand->pparg heterodimer PPARγ-RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre gene_expression Target Gene Transcription ppre->gene_expression biological_effects Adipogenesis, Glucose Homeostasis, Lipid Metabolism gene_expression->biological_effects

Caption: The PPARγ signaling pathway activated by a ligand.

FFA2_Signaling_Pathway ligand Phenylthiazole Ligand (e.g., this compound) ffa2 FFA2 (GPR43) ligand->ffa2 g_protein Gαq/11 or Gαi/o ffa2->g_protein downstream Downstream Signaling Cascades (e.g., PLC activation, cAMP inhibition) g_protein->downstream cellular_response Cellular Response (e.g., Ca2+ mobilization, decreased inflammation) downstream->cellular_response physiological_effects Modulation of Inflammation, Lipid Metabolism, Insulin Secretion cellular_response->physiological_effects

Caption: The FFA2 (GPR43) signaling pathway upon ligand binding.

CYP51_Mechanism inhibitor Phenylthiazole Inhibitor (e.g., this compound) cyp51 CYP51 (Lanosterol 14α-demethylase) inhibitor->cyp51 ergosterol Ergosterol (in Fungi) cyp51->ergosterol Catalyzes inhibition Inhibition of Sterol Biosynthesis cyp51->inhibition lanosterol Lanosterol lanosterol->cyp51 Substrate outcome Disruption of Fungal Cell Membrane Integrity inhibition->outcome

Caption: The mechanism of CYP51 inhibition in the fungal sterol biosynthesis pathway.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of a small molecule are intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, complicating the drug development pipeline. This guide provides a framework for the comprehensive cross-reactivity profiling of the novel compound, (2-Phenylthiazol-4-yl)methanol. While no public cross-reactivity data for this specific compound is currently available, this document outlines the standard methodologies and data presentation required to thoroughly characterize its selectivity profile and compare it against alternative compounds.

Data Presentation: Quantifying Selectivity

A systematic presentation of binding affinity, inhibition, or activation data is crucial for at-a-glance comparison of a compound's selectivity. The following tables provide a template for organizing such data.

Table 1: Kinase Selectivity Profile of this compound

This table should summarize the inhibitory activity of the compound against a broad panel of kinases, typically as a percentage of inhibition at a fixed concentration (e.g., 10 µM) for initial screening, followed by IC50 or Kd values for significant hits.

Kinase TargetPercent Inhibition @ 10 µMIC50 (nM)Alternative Compound 1 IC50 (nM)Alternative Compound 2 IC50 (nM)
Target Kinase X
Off-Target Kinase A
Off-Target Kinase B
...

Table 2: Broad Off-Target Liability Panel (e.g., CEREP SafetyScreen44)

This table should detail the compound's activity against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

TargetTarget ClassPercent Inhibition/Activity @ 10 µMAlternative Compound 1 % InhibitionAlternative Compound 2 % Inhibition
5-HT2BGPCR
hERGIon Channel
COX-1Enzyme
......

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity data. Below are standard methodologies for kinase and safety panel profiling.

Kinase Selectivity Profiling (KinomeScan™)

The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

  • Principle: Kinases are tagged with a DNA label and incubated with an immobilized ligand that binds to the kinase's active site. The test compound is added to this mixture. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Procedure:

    • A solution of the test compound (e.g., this compound) is prepared in DMSO.

    • The compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand.

    • After reaching equilibrium, the unbound kinases are washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.

    • Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Broad Panel Off-Target Screening (Eurofins SafetyScreen44™ Panel)

This panel assesses the activity of a compound against 44 targets implicated in adverse drug events.[1][2]

  • Principle: This service utilizes a variety of assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.[1] The principle is to measure the displacement of a known radioligand or the inhibition of enzymatic activity by the test compound.

  • Procedure:

    • This compound is tested at a standard concentration (e.g., 10 µM) in duplicate.

    • For receptor binding assays, the compound is incubated with a membrane preparation containing the target receptor and a specific radioligand. The amount of bound radioactivity is measured to determine the percentage of inhibition of radioligand binding.

    • For enzyme assays, the compound is incubated with the target enzyme and its substrate. The enzymatic activity is measured to determine the percent inhibition.

    • Significant interactions (typically >50% inhibition) are followed up with dose-response curves to determine IC50 values.

Cell-Based Target Engagement Assay (NanoBRET™)

Cell-based assays are crucial for confirming that a compound can interact with its target in a more physiologically relevant environment.[3][4]

  • Principle: The NanoBRET™ Target Engagement assay measures compound binding at a specific protein target in live cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added to the cells. If the test compound enters the cells and binds to the target protein, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • Procedure:

    • HEK293 cells are transiently transfected with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • The transfected cells are plated in a multi-well plate.

    • The cells are treated with the NanoBRET™ tracer and varying concentrations of this compound.

    • The BRET signal is measured using a luminometer.

    • A decrease in the BRET signal with increasing compound concentration indicates target engagement.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in the interpretation of cross-reactivity data.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival This compound This compound This compound->RAF On-Target Inhibition Other Kinase Other Kinase This compound->Other Kinase Off-Target Effect Alternative Compound Alternative Compound Alternative Compound->MEK Alternative Inhibition

Caption: Hypothetical MAPK signaling pathway with potential on- and off-target inhibition sites.

G cluster_primary Biochemical Profiling cluster_secondary Cellular Validation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Kinase Panel (e.g., 400+ kinases) Kinase Panel (e.g., 400+ kinases) Primary Screening->Kinase Panel (e.g., 400+ kinases) Safety Panel (e.g., 44 targets) Safety Panel (e.g., 44 targets) Primary Screening->Safety Panel (e.g., 44 targets) Dose-Response Dose-Response Cell-Based Assays Cell-Based Assays Dose-Response->Cell-Based Assays Target Engagement (e.g., NanoBRET) Target Engagement (e.g., NanoBRET) Cell-Based Assays->Target Engagement (e.g., NanoBRET) Phenotypic Assays (e.g., Proliferation) Phenotypic Assays (e.g., Proliferation) Cell-Based Assays->Phenotypic Assays (e.g., Proliferation) Data Analysis & Comparison Data Analysis & Comparison Kinase Panel (e.g., 400+ kinases)->Dose-Response Hits >50% Inh. Safety Panel (e.g., 44 targets)->Dose-Response Hits >50% Inh. Target Engagement (e.g., NanoBRET)->Data Analysis & Comparison Phenotypic Assays (e.g., Proliferation)->Data Analysis & Comparison

Caption: Experimental workflow for comprehensive cross-reactivity profiling.

References

A Comparative Guide to Hantzsch and Suzuki Synthesis for 2-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of 2-phenylthiazoles, a privileged scaffold in medicinal chemistry, is of paramount importance. Two of the most prominent methods for the construction of this heterocyclic motif are the classic Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki cross-coupling reaction. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given research objective.

At a Glance: Hantzsch vs. Suzuki Synthesis

FeatureHantzsch SynthesisSuzuki Synthesis
Bond Formation Forms the thiazole ringForms a C-C bond to an existing thiazole ring
Starting Materials α-Haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiobenzamide)A pre-formed thiazole (typically halogenated) and a phenylboronic acid derivative
Catalyst Typically uncatalyzed, though can be acid or base-promotedPalladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Reaction Conditions Often requires heating (reflux)Generally requires heating, but can sometimes be performed at room temperature
Typical Yields Good to excellent (often >80%)[1]Good to excellent (often 80-95%)
Substrate Scope Broad for α-haloketones and thioamidesBroad for arylboronic acids; requires a suitable thiazole coupling partner
Key Advantages Convergent, builds the core heterocycle directly, often high yielding and straightforward.[1]High functional group tolerance, versatile for late-stage functionalization.
Key Disadvantages Handling of lachrymatory α-haloketones, potential for side reactions.Requires synthesis of a pre-functionalized thiazole, potential for catalyst poisoning by sulfur.[2]

Experimental Data Summary

The following table summarizes representative experimental data for the synthesis of 2-phenylthiazole derivatives via both Hantzsch and Suzuki methodologies.

MethodProductReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Hantzsch 2-Methyl-4-phenyl-1,3-thiazole2-Bromoacetophenone, Thioacetamide-EthanolReflux384[1]
Suzuki 2-(4-Aryl)benzo[d]thiazoles2-(4-Bromophenyl)benzo[d]thiazole, Arylboronic acidsPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/H₂O801280-95

Experimental Protocols

Hantzsch Synthesis of 2-Methyl-4-phenyl-1,3-thiazole[1]

Materials:

  • 2-Bromoacetophenone (15.0 mmol)

  • Thioacetamide (15.0 mmol)

  • Dry Ethanol (75 mL)

  • Saturated Sodium Carbonate solution

  • Ether

  • Magnesium Sulfate

Procedure:

  • In a round-bottom flask, 2-bromoacetophenone (3.0 g, 15.0 mmol) and thioacetamide (1.14 g, 15.0 mmol) are refluxed in 75 mL of dry ethanol under a nitrogen atmosphere for 3 hours.

  • The resulting solution is poured into 100 mL of distilled water and neutralized to a pH of 9 using a saturated sodium carbonate solution.

  • The organic product is extracted with ether and the organic layer is dried with magnesium sulfate.

  • After filtration, the solvent is removed by rotary evaporation, and the residue is purified by chromatography on silica gel (4:1 hexane:ethyl acetate) to afford 2-methyl-4-phenyl-1,3-thiazole as a light-yellow solid (2.22 g, 84% yield).[1]

Suzuki Synthesis of 2-(Aryl)benzo[d]thiazoles[2]

Materials:

  • 2-(4-Bromophenyl)benzo[d]thiazole

  • Arylboronic acid derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

Procedure:

  • To a solution of 2-(4-bromophenyl)benzo[d]thiazole in a mixture of toluene, ethanol, and water are added the corresponding arylboronic acid, K₂CO₃, and a catalytic amount of Pd(PPh₃)₄.

  • The reaction mixture is heated at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired 2-(aryl)benzo[d]thiazole. Yields for this type of reaction are reported to be in the range of 80-95%.

Visualizing the Synthetic Workflows

To further elucidate the practical steps involved in each synthesis, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification α-Haloketone α-Haloketone Reflux in\nEthanol Reflux in Ethanol α-Haloketone->Reflux in\nEthanol Thioamide Thioamide Thioamide->Reflux in\nEthanol Neutralization Neutralization Reflux in\nEthanol->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Product Product Chromatography->Product

Hantzsch Synthesis Experimental Workflow

Suzuki_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Halogenated\nThiazole Halogenated Thiazole Heating in\nSolvent Mixture Heating in Solvent Mixture Halogenated\nThiazole->Heating in\nSolvent Mixture Phenylboronic\nAcid Phenylboronic Acid Phenylboronic\nAcid->Heating in\nSolvent Mixture Pd Catalyst\n& Base Pd Catalyst & Base Pd Catalyst\n& Base->Heating in\nSolvent Mixture Phase\nSeparation Phase Separation Heating in\nSolvent Mixture->Phase\nSeparation Extraction Extraction Phase\nSeparation->Extraction Drying & Conc. Drying & Conc. Extraction->Drying & Conc. Chromatography Chromatography Drying & Conc.->Chromatography Product Product Chromatography->Product

Suzuki Synthesis Experimental Workflow

Logical Comparison of Synthetic Strategies

The choice between Hantzsch and Suzuki synthesis is often dictated by the overall synthetic plan and the availability of starting materials. The following diagram illustrates the logical relationship and key decision points when choosing between the two methods.

Synthesis_Choice Start Start Desired 2-Phenylthiazole Desired 2-Phenylthiazole Start->Desired 2-Phenylthiazole α-Haloketone\nAvailable? α-Haloketone Available? Desired 2-Phenylthiazole->α-Haloketone\nAvailable? Halogenated Thiazole\nAvailable? Halogenated Thiazole Available? Desired 2-Phenylthiazole->Halogenated Thiazole\nAvailable? Hantzsch Hantzsch Synthesis Final Product Final Product Hantzsch->Final Product Suzuki Suzuki Coupling Suzuki->Final Product Thioamide\nAvailable? Thioamide Available? α-Haloketone\nAvailable?->Thioamide\nAvailable? Yes Consider\nAlternative Consider Alternative α-Haloketone\nAvailable?->Consider\nAlternative No Thioamide\nAvailable?->Hantzsch Yes Thioamide\nAvailable?->Consider\nAlternative No Halogenated Thiazole\nAvailable?->Suzuki Yes Halogenated Thiazole\nAvailable?->Consider\nAlternative No

Decision-making for 2-phenylthiazole synthesis

Conclusion

Both the Hantzsch and Suzuki syntheses are powerful and reliable methods for obtaining 2-phenylthiazoles, each with its own set of advantages and considerations. The Hantzsch synthesis is a convergent and often high-yielding approach that directly constructs the thiazole core. In contrast, the Suzuki coupling offers exceptional functional group tolerance and is ideally suited for the late-stage introduction of the phenyl group onto a pre-existing thiazole scaffold. The choice of method will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the overall synthetic strategy. For de novo synthesis of the thiazole ring, the Hantzsch reaction is a classic and efficient choice. For the diversification of existing thiazole cores, the Suzuki coupling provides a versatile and powerful tool.

References

In vivo efficacy of (2-Phenylthiazol-4-yl)methanol derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of (2-Phenylthiazol-4-yl)methanol derivatives against standard drugs, focusing on their anti-inflammatory and anticancer activities. The information presented is based on available preclinical data and is intended to support further research and development in this promising area of medicinal chemistry.

Anti-inflammatory Activity

This compound derivatives and related thiazole compounds have demonstrated notable anti-inflammatory effects in various animal models. The most common assay for evaluating this activity is the carrageenan-induced paw edema model in rats, which mimics the physiological processes of acute inflammation.

Quantitative Comparison of Anti-inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). Efficacy is primarily measured by the percentage of edema inhibition.

Compound/DrugAnimal ModelDoseRoute of AdministrationMax. Inhibition (%)Standard DrugMax. Inhibition (%) of StandardReference
Nitro-substituted phenyl thiazole derivativeWistar RatsNot SpecifiedIntraperitonealBetter than standardNimesulideNot Specified[1]
2-(dipropylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamideAlbino RatsNot SpecifiedNot Specified44Diclofenac95.45[2]
Imidazo[2,1-b][1][3]thiadiazole derivative 5c Wistar Rats10 mg/kgOralBetter than standardDiclofenacNot Specified
2,4-diaryl-5(4H)-imidazolone derivativeWistar Rats25 mg/kg/day (3 days)OralSuperior to control--[4]

Note: Data for specific this compound derivatives with ED50 and LD50 values were not available in the reviewed literature. The table presents data for structurally related thiazole derivatives to provide a comparative context.

Anticancer Activity

The anticancer potential of thiazole derivatives, including those with a 2-phenylthiazole scaffold, has been investigated, primarily through in vitro studies. While extensive in vivo data for this compound derivatives is limited in publicly available literature, some studies on related compounds in xenograft models show promising results.

Quantitative Comparison of Antitumor Efficacy

The table below presents available in vivo antitumor data for a relevant aminothiazole derivative, AT7519, to illustrate the potential of this class of compounds.

CompoundCancer ModelAnimal ModelDosing RegimenOutcomeReference
AT7519HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression[5]
AT7519MYCN-amplified Neuroblastoma (patient-derived xenograft)Female NMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition[5]
AT7519Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression (average 86% reduction)[5]

Note: This data is for a related aminothiazole compound and is provided for illustrative purposes due to the lack of specific in vivo xenograft data for this compound derivatives in the reviewed sources.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in the context of evaluating this compound derivatives and related compounds.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Animals: Male or female Wistar or Sprague Dawley rats (150-200g).

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, standard drug (e.g., Indomethacin, Diclofenac), or vehicle (control) are administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw of each rat.[1][6]

  • The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[1]

Human Tumor Xenograft Model in Mice

This model is used to evaluate the in vivo antitumor efficacy of a compound.

Animals: Immunocompromised mice (e.g., BALB/c nude, NMRI nude, or SCID mice).

Procedure:

  • Human cancer cells (e.g., HCT116, HT29) are cultured in vitro.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium and are subcutaneously or orthotopically injected into the flank or relevant organ of the mice.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The test compound, standard drug, or vehicle is administered according to the specified dosing regimen (e.g., daily, twice daily) and route (e.g., i.p., p.o., i.v.).

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

COX and LOX Signaling Pathway in Inflammation

The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

COX_LOX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (5-LOX) aa->lox pgs Prostaglandins (PGE2, PGI2, TXA2) cox->pgs Synthesis lts Leukotrienes (LTB4, LTC4, LTD4) lox->lts Synthesis inflammation Inflammation (Vasodilation, Edema, Pain) pgs->inflammation lts->inflammation nsaids NSAIDs (Standard Drugs) nsaids->cox Inhibition thiazoles This compound Derivatives thiazoles->cox Inhibition thiazoles->lox Inhibition

Caption: The COX and LOX inflammatory signaling pathway.

Experimental Workflow for In Vivo Anti-inflammatory Assay

The following diagram illustrates the typical workflow for the carrageenan-induced paw edema assay.

Experimental_Workflow start Start: Animal Acclimatization fasting Overnight Fasting start->fasting paw_measurement_initial Initial Paw Volume Measurement fasting->paw_measurement_initial treatment Administer Test Compound, Standard Drug, or Vehicle paw_measurement_initial->treatment carrageenan Inject Carrageenan (Sub-plantar) treatment->carrageenan paw_measurement_timed Measure Paw Volume at Regular Time Intervals carrageenan->paw_measurement_timed data_analysis Data Analysis: Calculate % Edema Inhibition paw_measurement_timed->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

References

Comparative Cytotoxicity of (2-Phenylthiazol-4-yl)methanol: An Analysis of In Vitro Studies on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Available Data

Extensive searches of scientific databases did not yield specific quantitative data (e.g., IC50 values) for the cytotoxic effects of (2-Phenylthiazol-4-yl)methanol on a comparative panel of cancer and normal cell lines. Research in this area has predominantly focused on various derivatives of the 2-phenylthiazole scaffold, exploring modifications at different positions to enhance anticancer activity.

For instance, studies on 2-amino-4-phenylthiazole, N-(4-phenylthiazol-2-yl) cinnamamide, and N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have demonstrated cytotoxic activities against a range of cancer cell lines. One study identified two novel 4-substituted phenylthiazoles, designated D1 and D2, which exhibited cytotoxicity against three cancer cell lines (MDA-MB-231, MCF-7, HT-29) and a non-transformed mesenchymal stem-cell line (RCB2157). However, the precise chemical structures of D1 and D2, and whether they include this compound, were not specified.

Due to the absence of direct comparative data for the target compound, a quantitative summary table cannot be provided at this time.

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies on this compound, this section outlines a standard experimental protocol for determining and comparing its cytotoxicity on cancer and normal cell lines. The MTT assay is a widely accepted and reliable colorimetric method for assessing cell viability.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture selected cancer and normal cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in the growth medium to achieve a range of final concentrations.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubate the plates for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Experimental Workflow

To provide a clear overview of the process for assessing the cytotoxicity of this compound, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24/48/72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (570 nm) mtt_assay->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparison (Cancer vs. Normal) calculation->comparison

Caption: Experimental workflow for cytotoxicity assessment.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, studies on related phenylthiazole derivatives suggest potential mechanisms of action that could be investigated. These often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. A logical diagram representing a hypothetical signaling pathway that could be affected by a cytotoxic compound is presented below.

signaling_pathway cluster_cell Cancer Cell compound This compound receptor Growth Factor Receptor compound->receptor Inhibition? pi3k PI3K compound->pi3k Inhibition? bax Bax compound->bax Activation? bcl2 Bcl-2 compound->bcl2 Inhibition? receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Inhibits proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis caspase Caspase Activation bax->caspase bcl2->bax Inhibits caspase->apoptosis

Caption: Hypothetical signaling pathway modulation.

Head-to-Head Comparison: (2-Phenylthiazol-4-yl)methanol Derivatives vs. Fluconazole in Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold has garnered significant interest due to its structural similarity to the active moiety of some commercial fungicides and its potential to inhibit fungal growth.[1][2] This guide will delve into the available experimental data, outline the methodologies used for their evaluation, and visualize the pertinent biological pathways.

At a Glance: Performance Snapshot

To facilitate a direct comparison, the following table summarizes the key antifungal performance indicators for a representative 2-phenylthiazole derivative and fluconazole. The data for the 2-phenylthiazole derivative is sourced from a study on novel phenylthiazole compounds, while the fluconazole data represents a general consensus from multiple studies.

FeatureRepresentative 2-Phenylthiazole Derivative (Compound 1)Fluconazole
Mechanism of Action Inhibition of lanosterol 14α-demethylase (CYP51)[3][4]Inhibition of lanosterol 14α-demethylase (CYP51)[3][4]
Antifungal Spectrum Broad-spectrum activity against yeasts and molds[5]Primarily active against yeasts and some dimorphic fungi
Activity against C. albicans (Fluconazole-Sensitive) MIC: 0.50 µg/mL[5]MIC: 0.50 µg/mL[5]
Activity against C. albicans (Fluconazole-Resistant) MIC: 2 µg/mL[5]MIC > 64 µg/mL[5]
Activity against C. auris MIC: 0.25–2 µg/mL[5]Often exhibits high resistance
Fungicidal/Fungistatic Fungicidal[5]Primarily fungistatic

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. Data for the representative 2-phenylthiazole derivative is based on "Compound 1" as described in the study by Mohamed et al., 2019.[5]

Mechanism of Action: A Shared Target

Both fluconazole and the 2-phenylthiazole class of antifungals exert their effect by targeting the same crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a key component of the ergosterol synthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

By inhibiting CYP51, these compounds disrupt the production of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the fungal cell membrane, resulting in the inhibition of fungal growth and, in some cases, cell death.

Ergosterol Biosynthesis Inhibition Mechanism of Action: Ergosterol Biosynthesis Inhibition cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate_Sterols 14α-methylated sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Phenylthiazole_Derivative 2-Phenylthiazole Derivative Phenylthiazole_Derivative->Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of Lanosterol 14α-demethylase by Fluconazole and 2-Phenylthiazole Derivatives.

Experimental Protocols: Determining Antifungal Susceptibility

The antifungal activity of these compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Broth Microdilution Method (Adapted from CLSI M27-A3)

This method provides a standardized approach to determine the in vitro susceptibility of fungi to antifungal agents.

Broth Microdilution Workflow Experimental Workflow: Broth Microdilution Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Prepare serial two-fold dilutions of antifungal agents in 96-well plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: lowest concentration with significant growth inhibition E->F

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, and a standardized suspension of fungal cells is prepared in a sterile saline solution. The final inoculum concentration is adjusted to a specific range (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Antifungal Agent Dilution: The antifungal compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates. This creates a range of concentrations to be tested.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).

  • MIC Determination: After incubation, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., an 80% reduction) compared to the growth control.[9] This can be determined visually or by using a spectrophotometer to measure the optical density.

Comparative Performance Analysis

The key advantage of the representative 2-phenylthiazole derivative lies in its potent activity against fluconazole-resistant strains of Candida albicans and the emerging multidrug-resistant pathogen Candida auris.[5] While fluconazole remains a valuable first-line therapy for many fungal infections, its efficacy is increasingly compromised by the rise of resistant isolates.

The fungicidal nature of the 2-phenylthiazole derivative is another significant differentiator.[5] Fungicidal agents actively kill the fungal cells, which can be particularly advantageous in treating infections in immunocompromised patients who cannot rely on their own immune system to clear the pathogen. Fluconazole, being primarily fungistatic, only inhibits fungal growth, which may be less effective in such cases.

Conclusion and Future Directions

While fluconazole continues to be a cornerstone of antifungal therapy, the emergence of resistance necessitates the development of new chemical entities. The 2-phenylthiazole scaffold represents a promising area of research, with derivatives demonstrating potent antifungal activity, a broad spectrum of action, and the ability to overcome fluconazole resistance.

Further research is warranted to fully elucidate the structure-activity relationships within the 2-phenylthiazole class and to evaluate the in vivo efficacy and safety of lead compounds. The development of derivatives with optimized pharmacokinetic and pharmacodynamic profiles could lead to the introduction of a new generation of antifungal agents with significant clinical impact. For drug development professionals, the exploration of this scaffold could pave the way for novel therapies to address the growing challenge of invasive fungal infections.

References

Confirming Drug Mechanism of Action: A Kinetic Comparison of Reversible and Irreversible EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Differentiating Kinase Inhibitors Through Kinetic Studies.

In the landscape of targeted cancer therapy, particularly concerning inhibitors of the Epidermal Growth Factor Receptor (EGFR), understanding the precise mechanism of action (MOA) is paramount for predicting efficacy, duration of response, and potential resistance mechanisms. While initial screenings may identify potent compounds, kinetic studies are indispensable for elucidating the nuanced interactions between a drug and its target. This guide provides a comparative analysis of two distinct EGFR tyrosine kinase inhibitors (TKIs): "Drug A" (Gefitinib), a first-generation reversible inhibitor, and "Drug B" (Osimertinib), a third-generation irreversible inhibitor. We will explore how comprehensive kinetic data, from biochemical assays to cellular responses, confirms their differing MOAs and establishes their respective therapeutic profiles.

Data Presentation: A Tale of Two Binding Mechanisms

The fundamental difference between Drug A (Gefitinib) and Drug B (Osimertinib) lies in their interaction with the ATP-binding pocket of the EGFR kinase domain. Gefitinib engages in a reversible, competitive binding, meaning it rapidly associates and dissociates from the target.[1] In contrast, Osimertinib, designed to overcome resistance, forms a stable, covalent bond with a specific cysteine residue (C797) within the active site, leading to irreversible inhibition.[2] This distinction is quantitatively captured by their kinetic parameters.

Biochemical and Kinetic Parameters

Kinetic constants such as the association rate (k_on_), dissociation rate (k_off_), and the resulting equilibrium dissociation constant (K_D) or inhibition constant (K_i) provide a molecular-level view of the drug-target interaction. For irreversible inhibitors like Osimertinib, the rate of covalent inactivation (k_inact_) is also a critical parameter.

ParameterDrug A (Gefitinib)Drug B (Osimertinib)Significance of Comparison
Binding Type Reversible, competitiveIrreversible, covalentDefines the nature and duration of target engagement.
K_i / K_D (nM) ~1-20 (for sensitive mutants)Low nM range (potent initial binding)Indicates the initial non-covalent binding affinity. Lower values signify higher affinity.
k_on (M⁻¹s⁻¹) FastFastReflects the speed at which the drug binds to EGFR.
k_off (s⁻¹) FastVery slow to negligibleKey differentiator. Gefitinib's rapid dissociation means target inhibition is dependent on sustained drug concentration. Osimertinib's slow dissociation leads to prolonged, durable inhibition even after the free drug is cleared.
k_inact_ (s⁻¹) N/AMeasurableQuantifies the rate of covalent bond formation after initial binding, a hallmark of irreversible inhibitors.
Target Selectivity EGFR with sensitizing mutationsEGFR with sensitizing and T790M resistance mutationsOsimertinib was specifically engineered to potently inhibit the T790M mutation, a common resistance mechanism to first-generation TKIs like Gefitinib.[1]

Note: Specific kinetic values can vary based on the EGFR mutation status and experimental conditions. The table represents a conceptual comparison based on established mechanisms.

Cellular Potency (IC50)

The biochemical kinetics translate directly to cellular activity. The half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of a biological process (e.g., cell proliferation), demonstrates the functional consequence of these different binding mechanisms across various non-small cell lung cancer (NSCLC) cell lines with distinct EGFR mutations.

Cell LineEGFR Mutation StatusDrug A (Gefitinib) IC50 (nM)Drug B (Osimertinib) IC50 (nM)Interpretation
PC-9 Exon 19 deletion (sensitizing)~2-20~18-23Both drugs are potent against cells with common sensitizing mutations.
H1975 L858R (sensitizing) + T790M (resistance)~8,200 - 11,700~4.6Confirms MOA. Gefitinib is ineffective due to the T790M resistance mutation, while Osimertinib's irreversible binding overcomes this, showing high potency.[3][4][5]
A549 Wild-Type>10,000~3,000 - 7,000Both drugs are significantly less potent against wild-type EGFR, with Osimertinib showing some activity at higher concentrations.
PC-9ER Exon 19 deletion + T790M (resistance)>5,000~166Similar to H1975, this demonstrates Osimertinib's efficacy in a gefitinib-resistant context.[3]

IC50 values are compiled from multiple sources and can vary with experimental conditions.[3][4][5]

Mandatory Visualizations

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow used to characterize and compare these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_kinase Kinase Domain cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP_Site ATP Binding Site Cys797 Cys797 ADP ADP ATP_Site->ADP P RAS_RAF RAS-RAF-MEK-ERK (Proliferation) ATP_Site->RAS_RAF Activates PI3K_AKT PI3K-AKT (Survival) ATP_Site->PI3K_AKT Activates ATP ATP ATP->ATP_Site binds Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Gefitinib Drug A (Gefitinib) Reversible Inhibitor Gefitinib->ATP_Site Competes with ATP Osimertinib Drug B (Osimertinib) Irreversible Inhibitor Osimertinib->Cys797 Covalently Binds

Caption: EGFR signaling pathway and inhibitor mechanisms.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_analysis Data Integration & MOA Confirmation SPR Surface Plasmon Resonance (SPR) - Immobilize EGFR kinase - Flow inhibitor over surface Kinetic_Params Determine Kinetic Parameters - kon, koff, KD (Drug A) - kon, koff, Ki, kinact (Drug B) SPR->Kinetic_Params Comparison Compare Kinetic & Cellular Data Kinetic_Params->Comparison Cell_Lines Select NSCLC Cell Lines (e.g., PC-9, H1975) MTT_Assay Cell Viability Assay (MTT) - Treat cells with drug concentrations - Measure cell proliferation Cell_Lines->MTT_Assay Western_Blot Western Blot Analysis - Treat cells with inhibitor - Lyse and probe for p-EGFR Cell_Lines->Western_Blot IC50 Determine IC50 Values MTT_Assay->IC50 IC50->Comparison Target_Engagement Confirm Target Engagement - Reduced p-EGFR levels Western_Blot->Target_Engagement Target_Engagement->Comparison MOA Confirm Mechanism of Action - Drug A: Reversible - Drug B: Irreversible, Covalent Comparison->MOA

Caption: Experimental workflow for confirming MOA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are summarized protocols for the key experiments cited.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D) or inhibition constant (K_i_) of the inhibitor-kinase interaction.

Methodology:

  • Immobilization: Covalently immobilize recombinant human EGFR kinase domain (ligand) onto a CM5 sensor chip surface using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations for Drug A (Gefitinib) and Drug B (Osimertinib) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (blank) sample for double referencing.

  • Association: Inject the prepared analyte concentrations sequentially over the immobilized EGFR surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds). The binding is measured in real-time as an increase in Resonance Units (RU).

  • Dissociation: Following the association phase, switch to flowing only the running buffer over the chip for an extended period (e.g., 600 seconds or longer for irreversible inhibitors) to monitor the dissociation of the drug from the target.

  • Regeneration: If required (typically for reversible inhibitors), inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle. This step is often omitted for irreversible inhibitors.

  • Data Analysis: Subtract the response from the reference surface and the blank injection. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for reversible, or a two-state model for covalent inhibitors) to calculate k_on_, k_off_, and K_D/K_i_. For Drug B, the k_inact_ can be derived from the kinetic data.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of Drug A and Drug B in complete culture medium. Remove the old medium from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 3: Western Blot for EGFR Phosphorylation

Objective: To visually confirm that the inhibitor is engaging its target and blocking downstream signaling in a cellular context.

Methodology:

  • Cell Treatment: Plate cells (e.g., H1975) and allow them to adhere. Serum-starve the cells overnight, then pre-treat with various concentrations of Drug A or Drug B for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-Actin or GAPDH).

  • Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms target engagement and inhibition.

Conclusion

The confirmation of a drug's mechanism of action is a multi-faceted process that integrates biochemical kinetics with cellular pharmacology. The comparison between the reversible inhibitor Gefitinib (Drug A) and the irreversible inhibitor Osimertinib (Drug B) serves as a clear example. While both drugs target EGFR, their kinetic profiles are fundamentally different. Gefitinib's efficacy relies on maintaining a sufficient concentration to competitively inhibit the target, a strategy that fails when mutations like T790M increase ATP affinity. Conversely, Osimertinib's mechanism involves potent initial binding followed by the formation of a permanent covalent bond, leading to sustained and durable inhibition that effectively circumvents this common resistance mechanism. The experimental data, from SPR-derived rate constants to cell-based IC50 values, provides unequivocal evidence for these distinct mechanisms, guiding their respective clinical applications and underscoring the power of kinetic studies in modern drug development.

References

Benchmarking the purity of synthesized (2-Phenylthiazol-4-yl)methanol against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized (2-Phenylthiazol-4-yl)methanol against established commercial standards. It outlines detailed experimental protocols for purity assessment and presents comparative data to aid in the evaluation of synthetic routes and purification strategies.

Purity and Performance Comparison

The purity of a synthesized active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This section compares a typical batch of synthesized this compound with commercially available reference standards. The data presented below is a representative summary compiled from various sources and typical analytical results.

Table 1: Comparative Analysis of Synthesized vs. Standard this compound

ParameterSynthesized ProductCommercial Standard A (≥97%)Commercial Standard B (≥98%)
Appearance Off-white to pale yellow solidWhite to off-white crystalline powderWhite crystalline powder
Purity (HPLC) 97.5%≥ 97.0%≥ 98.0%
Melting Point 98-101°C99-102°C100-103°C
Major Impurity 1 0.8% (Unreacted Thiobenzamide)Not specifiedNot specified
Major Impurity 2 0.5% (Ethyl 2-phenylthiazole-4-carboxylate)Not specifiedNot specified
Residual Solvents <0.1% (Ethanol, Ethyl Acetate)Conforms to standardsConforms to standards

Experimental Protocols

Detailed and reproducible analytical methods are crucial for accurate purity determination. The following protocols are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and identifying potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 30% Acetonitrile

      • 5-20 min: 30% to 80% Acetonitrile

      • 20-25 min: 80% Acetonitrile

      • 25-30 min: 80% to 30% Acetonitrile

      • 30-35 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and identifying any structural isomers or major impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Peaks (in CDCl₃, approximate):

  • δ 7.9-8.1 ppm (m, 2H, aromatic protons ortho to thiazole)

  • δ 7.3-7.5 ppm (m, 3H, other aromatic protons)

  • δ 7.1 ppm (s, 1H, thiazole proton)

  • δ 4.8 ppm (s, 2H, -CH₂OH)

  • δ 2.5-3.0 ppm (br s, 1H, -OH)

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile.

Expected Result:

  • [M+H]⁺ = 192.05 g/mol

Synthesis and Impurity Profile

A common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis followed by a reduction step.

Synthesis_Workflow cluster_synthesis Hantzsch Thiazole Synthesis cluster_reduction Reduction Thiobenzamide Thiobenzamide Intermediate Ethyl 2-phenylthiazole-4-carboxylate Thiobenzamide->Intermediate Reaction Bromopyruvate Ethyl 3-bromo-2-oxopropanoate Bromopyruvate->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Product

Figure 1: Synthetic Pathway for this compound.

Potential Impurities:

  • From Synthesis:

    • Unreacted Thiobenzamide: Starting material carryover.

    • Unreacted Ethyl 3-bromo-2-oxopropanoate: Starting material carryover.

    • Side-products from Hantzsch Synthesis: Formation of isomeric thiazoles or other condensation products.

  • From Reduction:

    • Ethyl 2-phenylthiazole-4-carboxylate: Incomplete reduction of the ester intermediate.

    • Over-reduction products: Though less common with mild reducing agents.

  • From Work-up and Purification:

    • Residual Solvents: (e.g., Ethanol, Ethyl Acetate, Tetrahydrofuran).

Purity Analysis Workflow

A systematic workflow is essential for the comprehensive analysis of the synthesized product.

Purity_Analysis_Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity Purity ≥ 97%? HPLC->Purity Structure Correct Structure? NMR->Structure MW Correct MW? MS->MW Purity->Structure Yes Fail Further Purification / Re-synthesis Purity->Fail No Structure->MW Yes Structure->Fail No Pass Product Meets Standards MW->Pass Yes MW->Fail No

Figure 2: Workflow for Purity Analysis and Quality Control.

Conclusion

This guide provides a framework for benchmarking the purity of synthesized this compound. Adherence to the detailed analytical protocols will ensure accurate and reliable data, enabling researchers to confidently assess the quality of their synthetic products against commercial standards. The provided synthesis and impurity information can aid in optimizing reaction conditions and purification methods to achieve high-purity material suitable for research and development applications.

Safety Operating Guide

Proper Disposal of (2-Phenylthiazol-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (2-Phenylthiazol-4-yl)methanol (CAS No. 23780-13-4). The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to environmental regulations. All procedures should be conducted in accordance with institutional and local regulations.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards.

Hazard Summary:

Hazard StatementDescriptionPrecautionary Actions
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or outdoors.
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.

Source: Information derived from safety data sheets for structurally similar compounds.

In the event of exposure, seek immediate medical attention and provide the safety data sheet (SDS) if available. For spills, evacuate the area, wear appropriate personal protective equipment (PPE), and absorb the spill with inert material (e.g., sand, vermiculite), then collect it into a sealed container for disposal.

Proper Disposal Protocol

The primary and mandatory route for the disposal of this compound is through an approved hazardous waste disposal program.[1] It is imperative to treat this compound as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid this compound waste, including contaminated items like weighing paper and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.[2]

    • Contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

  • Container Management:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly fitting lid.[3]

    • The container must be kept closed at all times except when adding waste.[1][3]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[2]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]

    • The SAA should be a well-ventilated, secure location away from incompatible materials.[5]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.[4][5]

    • All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[5]

Decontamination of Empty Containers:

Empty containers that held this compound must be decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent.

  • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous liquid waste.[1]

  • After thorough rinsing, deface or remove the original label.[1]

  • The clean, decontaminated container can then be disposed of as non-hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Generate this compound Waste B Solid Waste (Pure compound, contaminated labware) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Contaminated needles, glassware) A->D E Place in Labeled Solid Hazardous Waste Container B->E F Place in Labeled Liquid Hazardous Waste Container C->F G Place in Designated Sharps Container D->G H Store in Satellite Accumulation Area E->H F->H G->H I Contact EHS for Pickup and Final Disposal H->I

Caption: Disposal Workflow for this compound.

Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.

References

Essential Safety and Logistical Information for Handling (2-Phenylthiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2-Phenylthiazol-4-yl)methanol (CAS No: 23780-13-4). The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] The recommended storage temperature is 2-8°C.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation develops.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Unused or contaminated this compound should be collected in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be treated as hazardous waste and disposed of accordingly.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Spill Cleanup E->I J First Aid E->J G Segregate Waste F->G H Dispose of Hazardous Waste G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Phenylthiazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Phenylthiazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.